Technical Documentation Center

(R)-(6,6-Dimethylmorpholin-2-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-(6,6-Dimethylmorpholin-2-yl)methanol
  • CAS: 1416499-85-8

Core Science & Biosynthesis

Foundational

CAS number 1700609-17-1 properties and uses

An in-depth analysis of scientific and chemical databases for the compound corresponding to CAS number 1700609-17-1 reveals a significant information gap. At present, there is no publicly available scientific literature,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of scientific and chemical databases for the compound corresponding to CAS number 1700609-17-1 reveals a significant information gap. At present, there is no publicly available scientific literature, technical data, or registered chemical identity associated with this specific CAS number.

This prevents the creation of a comprehensive technical guide as requested. The core requirements, including physicochemical properties, uses, applications, and biological activity, are contingent on the existence of foundational data for the specified compound.

Researchers, scientists, and drug development professionals are advised to verify the CAS number for any potential typographical errors. If the number is confirmed to be correct, it may correspond to a proprietary compound that is not yet disclosed in the public domain, a substance that was assigned a CAS number but never synthesized or commercialized, or a data entry error in the intended query.

Without a valid chemical identifier and associated data, it is not possible to provide the requested in-depth technical guide, including tables, diagrams, and experimental protocols. It is recommended to consult internal documentation or the original source of the CAS number to confirm its validity and to obtain any available information on the compound .

Exploratory

Structural Elucidation and Stereochemical Assignment of (R)-(6,6-Dimethylmorpholin-2-yl)methanol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The structural elucidation of substituted morpholines is a frequent challenge in medicinal chemistry, particularly when distinguishing between regioisomers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The structural elucidation of substituted morpholines is a frequent challenge in medicinal chemistry, particularly when distinguishing between regioisomers (e.g., 2,2-dimethyl vs. 6,6-dimethyl) and establishing absolute stereochemistry at the C2 position.

This guide details the definitive elucidation protocol for (R)-(6,6-Dimethylmorpholin-2-yl)methanol . Unlike simple aliphatic chains, the morpholine heterocycle introduces conformational constraints that complicate NMR interpretation.[1][2] Furthermore, the presence of the gem-dimethyl group at C6 creates a unique steric environment that impacts the chemical shifts of the distal chiral center at C2.

Target Molecule Profile:

  • Formula:

    
    
    
  • Exact Mass: 145.1103 Da

  • Key Structural Features: Heterocyclic ether/amine, quaternary carbon (C6), primary alcohol (pendant), single chiral center (C2).

Analytical Strategy: The "Triad of Evidence"

To ensure scientific integrity (E-E-A-T), we do not rely on a single data point. We employ a "Triad of Evidence" approach:

  • Elemental & Isotopic Confirmation: High-Resolution Mass Spectrometry (HRMS).

  • Regiochemical Connectivity: 2D NMR (HMBC/HSQC) to distinguish the 6,6-dimethyl isomer from the 2,2-dimethyl or 3,3-dimethyl analogs.

  • Absolute Stereochemistry: Modified Mosher’s Method (NMR) for unambiguous assignment of the (R)-configuration.

ElucidationWorkflow Start Unknown Sample HRMS Step 1: HRMS Confirm C7H15NO2 Start->HRMS NMR_1D Step 2: 1H/13C NMR Identify Quaternary C & Diastereotopic H HRMS->NMR_1D Mass OK NMR_2D Step 3: HMBC/NOESY Confirm 6,6-Dimethyl Regiochemistry NMR_1D->NMR_2D Spin Systems Identified Chiral Step 4: Mosher's Analysis Assign (R) vs (S) Configuration NMR_2D->Chiral Connectivity Established Final Structure Confirmed Chiral->Final Stereochem Defined

Figure 1: The logical workflow for structural elucidation, moving from elemental composition to regiochemistry, and finally absolute stereochemistry.

Phase 1: Regiochemical Assignment (Connectivity)

The primary risk in synthesizing this scaffold is regioisomerism. The gem-dimethyl group could theoretically reside at C2, C3, C5, or C6.

Distinguishing the 6,6-Dimethyl Isomer

The 6,6-dimethyl substitution pattern is unique because the quaternary carbon is adjacent to the ring oxygen but distal to the nitrogen.

Critical NMR Logic:

  • C2-H vs. C6-Me: In the 6,6-isomer, the C2 proton (chiral center) is a methine (

    
    ). The C6 position is quaternary (
    
    
    
    ).
  • HMBC Correlations (The "Smoking Gun"):

    • If 6,6-dimethyl: The methyl protons will show strong

      
       and 
      
      
      
      correlations to the quaternary C6 and the methylene C5 (adjacent to N). They will NOT correlate to the C2 methine or the C3 methylene.
    • If 2,2-dimethyl: The methyls would be at the chiral center (impossible as C2 must have a proton to be chiral in this specific target) or adjacent to it.

Predicted NMR Data Summary

The following table summarizes the expected chemical shifts for the (R)-isomer in


. Note that the methyl groups at C6 are diastereotopic  due to the chiral center at C2, meaning they will appear as two distinct singlets, not one.
PositionCarbon Type

(ppm)

(ppm)
MultiplicityKey HMBC Correlations
C2 CH (Chiral)~76.0~3.60mC3,

C3

~46.0~2.80, 2.60dd (ABX)C2, C5
C5

~53.0~2.90, 2.70ddC6, Methyls
C6

~72.0--C5, Methyls
Me-a

~25.0~1.15sC6, C5, Me-b
Me-b

~21.0~1.35sC6, C5, Me-a


~64.0~3.55d/mC2, C3

Note: Chemical shifts are estimates based on substituent additivity rules for morpholine rings.

Phase 2: Absolute Stereochemistry (The (R)-Assignment)

Determining the absolute configuration of the C2 center is the most critical step. Since X-ray crystallography requires a crystalline derivative, the Modified Mosher’s Method is the preferred solution for oil/liquid samples.

The Principle (Mosher's Method)

We derivatize the primary alcohol (pendant to C2) with both (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA). The magnetic anisotropy of the phenyl ring in the MTPA ester causes predictable shielding/deshielding effects on the protons of the morpholine ring.

The Metric:


[3][4]
Experimental Protocol: Mosher Ester Synthesis[12]
  • Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.[3]

  • Solvent: Pyridine-

    
     (allows in-situ reaction in NMR tube) or 
    
    
    
    with DMAP/DCC.

Step-by-Step Protocol:

  • Aliquot: Split 10 mg of the target alcohol into two vials.

  • Reaction A: Add 1.5 eq of (R)-MTPA-Cl, 3 eq dry pyridine, and catalytic DMAP in

    
    . Shake for 2 hours.
    
  • Reaction B: Repeat with (S)-MTPA-Cl.

  • Purification: Mini-workup (wash with dilute HCl, then

    
    , dry over 
    
    
    
    ). Note: Crude NMR is often sufficient if conversion is >95%.
  • Analysis: Acquire

    
     NMR for both esters.
    
Interpreting the Data for (R)-Configuration

For the (R)-(6,6-dimethylmorpholin-2-yl)methanol isomer derivatized with MTPA:

  • Model: View the molecule down the

    
     bond.
    
  • Prediction:

    • If the configuration is (R) at C2, the phenyl group of the (S)-MTPA ester will shield the protons on the "right" side of the projection (towards the ring N), while the (R)-MTPA ester phenyl group shields the "left" side (H's on the hydroxymethyl group itself).

    • Calculation: Calculate

      
       for the ring protons (H3) and the gem-dimethyls.
      
    • Validation: All protons on one spatial side of the plane must have positive

      
       values, and those on the other must have negative values. Random signs indicate a failed experiment or conformational flux.
      

MoshersLogic Sample Target Alcohol (Chiral Center C2) Deriv_S Derivatize w/ (S)-MTPA (Forms (R)-Ester) Sample->Deriv_S Deriv_R Derivatize w/ (R)-MTPA (Forms (S)-Ester) Sample->Deriv_R DeltaCalc Calculate Δδ(SR) (δ_S_ester - δ_R_ester) Deriv_S->DeltaCalc Deriv_R->DeltaCalc Model_R Positive Δδ (>0) Protons on Side A DeltaCalc->Model_R Model_S Negative Δδ (<0) Protons on Side B DeltaCalc->Model_S Result Consistent Sign Map CONFIRMS (R)-CONFIG Model_R->Result Model_S->Result

Figure 2: The logic flow for Mosher's analysis. Consistent spatial distribution of positive and negative chemical shift differences confirms the absolute configuration.

Causality & Troubleshooting (Senior Scientist Insights)

The "Gem-Dimethyl" Trap

Observation: You might see the two methyl singlets broaden or coalesce at room temperature. Causality: Morpholine rings undergo chair-chair flipping. While the 2-substituent anchors the conformation (preferring equatorial), the 6,6-dimethyls introduce 1,3-diaxial strain. Solution: If signals are broad, run the NMR at -40°C to freeze the conformer. This sharpens the signals and allows for accurate coupling constant analysis (


 values) to determine the axial/equatorial orientation of H2.
Self-Validation of Mosher's

If the


 values are very small (<0.02 ppm), the phenyl ring may not be effectively shielding the morpholine protons due to distance.
Alternative:  Use Chiral HPLC .
  • Column: Chiralpak IC or IG (immobilized phases work best for amines).

  • Mobile Phase: Hexane/IPA/Diethylamine (0.1%).

  • Reference: You must synthesize the racemate (using racemic epichlorohydrin or similar starting material) to prove separation before injecting your pure (R) sample.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[5] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[6][7][8][4][5][9][10][11] Nature Protocols, 2(10), 2451–2458.[6][4][10] Link[6]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[6][8][4][9][10][11] Chemical Reviews, 104(1), 17–118. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR shift prediction rules).
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral .alpha.-methoxy-.alpha.-trifluoromethylphenylacetic acid derivatives. Journal of the American Chemical Society, 95(2), 512–519. Link

Sources

Foundational

The Architect's Tool: A Guide to Chiral Auxiliaries in Asymmetric Synthesis

Introduction: The Challenge of Mirror-Image Molecules In the world of pharmaceuticals, agrochemicals, and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Mirror-Image Molecules

In the world of pharmaceuticals, agrochemicals, and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very essence of its function. Many biologically active molecules are 'chiral', meaning they exist in two non-superimposable mirror-image forms, or enantiomers.[1][2] One enantiomer can be a life-saving drug, while its counterpart might be inactive or, in infamous cases like thalidomide, catastrophically toxic.[1][3] This reality imposes a critical demand on synthetic chemists: the ability to selectively produce a single, desired enantiomer.

Among the strategies developed to meet this challenge—including resolution, the use of a "chiral pool," and asymmetric catalysis—the use of chiral auxiliaries remains a robust and highly reliable method.[4] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a non-chiral substrate.[1][5] This covalent linkage creates a chiral environment that directs a subsequent reaction, forcing the creation of a new stereocenter in a predictable and highly selective manner.[1][6] Once its task is complete, the auxiliary is cleaved and can often be recovered for reuse.[5][6]

This guide provides an in-depth exploration of the core principles, mechanistic underpinnings, and practical applications of chiral auxiliaries, offering field-proven insights for researchers navigating the complexities of stereoselective synthesis.

The Core Principle: Temporary Diastereomeric Control

The elegance of the chiral auxiliary strategy lies in its conversion of a difficult problem (separating enantiomers) into a simpler one (separating diastereomers). By attaching a single-enantiomer auxiliary (Xc) to a prochiral substrate (A), a new compound (Xc-A) is formed.[7] Any subsequent reaction that creates a new stereocenter on fragment A will now produce diastereomers, which have different physical properties and can be separated by standard techniques like chromatography or crystallization.[8]

The auxiliary acts as a "stereochemical steering group." Through steric hindrance and conformational rigidity, it shields one face of the reactive center, forcing an incoming reagent to attack from the opposite, less-hindered face.[1] This directed attack results in the preferential formation of one diastereomer over the other.

The general workflow is a logical three-step sequence:

  • Attachment: Covalent bonding of the enantiopure auxiliary to the substrate.

  • Diastereoselective Reaction: The key transformation where the new stereocenter is set under the influence of the auxiliary.

  • Cleavage: Removal of the auxiliary to release the desired enantiomerically enriched product.[9][10]

G sub Prochiral Substrate adduct Chiral Adduct (Substrate-Xc) sub->adduct 1. Attachment aux Chiral Auxiliary (Xc) aux->adduct diastereomers Diastereomeric Products adduct->diastereomers 2. Diastereoselective      Reaction reagent Reagent reagent->diastereomers product Enantiopure Product diastereomers->product 3. Cleavage recovered_aux Recovered Auxiliary (Xc) diastereomers->recovered_aux (& Recycle)

Caption: General workflow of an asymmetric synthesis using a chiral auxiliary.

A Guided Tour of Seminal Auxiliaries

While numerous auxiliaries have been developed, a few classes have become the workhorses of asymmetric synthesis due to their reliability, predictability, and versatility.[11]

Evans Oxazolidinones

Developed by David A. Evans, chiral oxazolidinones are arguably the most widely used auxiliaries, particularly for stereoselective aldol reactions, alkylations, and conjugate additions.[1][12][13] Derived from readily available amino acids like phenylalanine and valine, their rigid structure provides a well-defined steric environment.[14]

Mechanism of Stereocontrol: The power of the Evans auxiliary lies in its ability to orchestrate a highly ordered transition state. In the key aldol reaction, the N-acylated oxazolidinone is treated with a dialkylboron triflate and a hindered amine base to form a rigid, six-membered Z-enolate.[15][16] This enolate's conformation is fixed by chelation between the boron atom and both oxygen atoms of the imide. The bulky substituent on the auxiliary (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate.

This steric blockade forces the incoming aldehyde to approach from the less hindered face. The reaction proceeds through a chair-like Zimmerman-Traxler transition state, which minimizes steric interactions and dictates the syn stereochemistry of the product.[17][18][19] The predictability of this model is so high that the outcome is often referred to as the "Evans-syn" aldol.[14]

G cluster_0 Z-Enolate Formation cluster_1 Zimmerman-Traxler Transition State cluster_2 Syn-Aldol Adduct N-Acyl Oxazolidinone N-Acyl Oxazolidinone Boron Z-Enolate Boron Z-Enolate N-Acyl Oxazolidinone->Boron Z-Enolate Bu₂BOTf, i-Pr₂NEt Chair-like TS Chair-like TS (R' is equatorial) Boron Z-Enolate->Chair-like TS + R'CHO Syn-Aldol Product Syn-Aldol Product Chair-like TS->Syn-Aldol Product

Caption: Key stages of the Evans Asymmetric Aldol Reaction mechanism.

Oppolzer's Camphorsultam

Derived from naturally occurring camphor, Oppolzer's camphorsultam is another highly effective auxiliary known for its rigid bicyclic structure.[1] This rigidity imparts excellent stereocontrol in a variety of transformations, including Diels-Alder reactions, Michael additions, and alkylations.[1][20] The stereochemical outcome is dictated by the camphor skeleton, which effectively shields one face of the enolate derived from the N-acyl sultam.[21] Recent studies show the sulfonyl group plays a key stereoelectronic role, rather than a purely steric one.[21]

Myers' Pseudoephedrine Amides

In 1994, Andrew G. Myers introduced pseudoephedrine as a practical and inexpensive chiral auxiliary, particularly powerful for the asymmetric alkylation of enolates to produce chiral carboxylic acids, ketones, and alcohols.[22][23] A key advantage is its ability to be used for the construction of quaternary carbon centers.[5]

The mechanism involves deprotonation with a strong base like lithium diisopropylamide (LDA) to form a rigid (Z)-enolate.[5][22] The stereoselectivity is believed to arise from a chelated intermediate where the lithium cation coordinates to both the enolate oxygen and the auxiliary's hydroxyl group, creating a conformationally locked structure that blocks one face from the incoming electrophile.[5][24]

Enders' SAMP/RAMP Hydrazones

For the asymmetric alkylation of ketones and aldehydes, the SAMP and RAMP auxiliaries developed by E. J. Corey and Dieter Enders are exceptionally effective.[25] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are synthesized from the amino acids proline.[25] They react with a ketone or aldehyde to form a hydrazone. Deprotonation with LDA forms a resonance-stabilized azaenolate.[25][26] The bulky pyrrolidine ring of the auxiliary effectively blocks one face of this intermediate, directing the electrophile to the opposite side with high predictability.[26]

The Practical Workflow: A Step-by-Step Protocol

To illustrate the practical application, here is a representative protocol for an Evans asymmetric alkylation, a cornerstone reaction in modern synthesis.[8]

Experimental Protocol: Asymmetric Alkylation using an Evans Oxazolidinone

Objective: To synthesize an enantiomerically enriched α-alkylated carboxylic acid.

Step 1: Acylation of the Chiral Auxiliary

  • Rationale: The first step is to covalently attach the substrate (in this case, a propionyl group) to the auxiliary. Using a catalyst like DMAP allows this to occur under mild, neutral conditions, avoiding the need for strong bases at this stage.[8]

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add propionic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC analysis shows complete consumption of the starting oxazolidinone.

  • Work up the reaction by quenching with water, extracting with ethyl acetate, and purifying by column chromatography to yield the N-propionyl oxazolidinone.[8]

Step 2: Diastereoselective Enolate Alkylation

  • Rationale: This is the crucial stereocenter-forming step. A strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide is used to cleanly form the enolate at low temperature to prevent side reactions. The choice of base and low temperature ensures formation of the kinetically favored, rigid (Z)-enolate chelate.[8] The electrophile (allyl iodide) then attacks the enolate from the face opposite the bulky benzyl group.

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.1 eq, as a 1.0 M solution in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add allyl iodide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-3 hours. Monitor progress by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layers, and concentrate. The resulting diastereomeric ratio can be determined by GC or NMR analysis, and is typically ≥98:2.[8] Purify the major diastereomer by flash chromatography.

Step 3: Cleavage of the Auxiliary

  • Rationale: The final step is to release the desired chiral product. For obtaining a carboxylic acid, lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, is the reagent of choice.[27] It selectively attacks the exocyclic imide carbonyl, avoiding cleavage of the auxiliary's internal ring structure.[8][27]

  • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).

  • Stir vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Adjust the pH to ~10-11 to ensure the carboxylic acid is deprotonated and the auxiliary is neutral. Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2-3 with HCl and extract the desired chiral carboxylic acid with ethyl acetate.

Strategic Considerations for the Synthetic Chemist

The decision to use a chiral auxiliary over other asymmetric methods is a strategic one, based on several factors.

Advantages:

  • High Reliability & Predictability: The stereochemical outcomes are often well-understood and highly predictable.[1]

  • High Diastereoselectivity: Excellent levels of stereocontrol (often >95% d.e.) are commonly achieved.

  • Separable Intermediates: Since the products of the key step are diastereomers, they can often be separated, allowing access to enantiomerically pure material even if the reaction selectivity is not perfect.[8]

  • Broad Scope: Auxiliaries have been developed for a wide range of chemical transformations.[20]

Disadvantages:

  • Stoichiometric Use: The auxiliary is used in stoichiometric amounts, which can be costly and generate waste, impacting atom economy.[1]

  • Additional Steps: The need to attach and later cleave the auxiliary adds two steps to the overall synthetic sequence.[1][6]

  • Cleavage Conditions: The conditions required to remove the auxiliary must be compatible with the functionality in the product molecule.[9]

Auxiliary ClassKey ApplicationsTypical Cleavage ReagentsProduct Functional Group
Evans Oxazolidinones Aldol, Alkylation, Acylation, Conjugate AdditionLiOH/H₂O₂; LiBH₄; LiAlH₄; NaOMeAcid; Alcohol; Alcohol; Ester
Oppolzer's Camphorsultam Diels-Alder, Alkylation, Conjugate AdditionLiOH/H₂O₂; LiAlH₄Acid; Alcohol
Myers' Pseudoephedrine Alkylation (incl. Quaternary Centers)Acid/Base Hydrolysis; LiAlH₄Acid; Alcohol
Enders' SAMP/RAMP Alkylation of Ketones/AldehydesOzonolysis (O₃)Ketone/Aldehyde

Table 1. Comparison of common chiral auxiliaries and their cleavage products.[28][29]

Applications in Drug Development

Chiral auxiliaries are frequently the method of choice in the early stages of drug development due to their reliability and speed in accessing enantiomerically pure compounds for biological testing.[5][13] Their use is prevalent in the synthesis of complex natural products and pharmaceutical agents. For instance, Evans auxiliaries were famously used to set nine stereocenters in the total synthesis of the macrolide antibiotic Cytovaricin.[5] Similarly, Oppolzer's sultam has been a key tool in synthesizing compounds like the antitumor antibiotic Belactosin C.[30][31]

Conclusion

Chiral auxiliaries represent a powerful and enduring strategy in the field of asymmetric synthesis. By temporarily installing a chiral director, chemists can exert precise control over the formation of new stereocenters, transforming prochiral substrates into valuable, enantiomerically pure products. While newer catalytic methods continue to advance, the high fidelity, predictability, and versatility of seminal auxiliaries developed by pioneers like Evans, Oppolzer, Myers, and Enders ensure their continued role as an indispensable tool in the architect's kit for building the complex, chiral molecules that shape our world.

References

  • Zimmerman-Traxler Model. OpenOChem Learn. Available at: [Link]. (Accessed: February 22, 2026)

  • Ordóñez, M., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). Available at: [Link]. (Accessed: February 22, 2026)

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]. (Accessed: February 22, 2026)

  • de Fatima, A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]. (Accessed: February 22, 2026)

  • Zimmerman traxler model. Slideshare. Available at: [Link]. (Accessed: February 22, 2026)

  • Chiral Auxiliary Synthesis. Synarchive. Available at: [Link]. (Accessed: February 22, 2026)

  • Chiral auxiliary. Wikipedia. Available at: [Link]. (Accessed: February 22, 2026)

  • Myers, A. G. Research Group. Zimmerman Traxler. Harvard University. Available at: [Link]. (Accessed: February 22, 2026)

  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. (2026). Oreate AI Blog. Available at: [Link]. (Accessed: February 22, 2026)

  • Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. University of Strathclyde. Available at: [Link]. (Accessed: February 22, 2026)

  • Chiral Auxiliary Design. Synarchive. Available at: [Link]. (Accessed: February 22, 2026)

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]. (Accessed: February 22, 2026)

  • Myers Asymmetric Alkylation. (2007). Molecules and Materials. Available at: [Link]. (Accessed: February 22, 2026)

  • Singh, V. K., et al. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]. (Accessed: February 22, 2026)

  • D7 Describe the use of chiral auxiliaries to form the desired enantiomer [HL IB Chemistry]. (2011). YouTube. Available at: [Link]. (Accessed: February 22, 2026)

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 695. Available at: [Link]. (Accessed: February 22, 2026)

  • Pen-Yuan, C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]. (Accessed: February 22, 2026)

  • Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. Available at: [Link]. (Accessed: February 22, 2026)

  • Asymmetric Synthesis. University of York. Available at: [Link]. (Accessed: February 22, 2026)

  • Collum, D. B., et al. (2019). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PMC. Available at: [Link]. (Accessed: February 22, 2026)

  • Evans aldol ppt. Slideshare. Available at: [Link]. (Accessed: February 22, 2026)

  • Jackson, C. J., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]. (Accessed: February 22, 2026)

  • Key Concepts in Stereoselective Synthesis. Bode Research Group, ETH Zurich. Available at: [Link]. (Accessed: February 22, 2026)

  • Christmann, M. (2007). Chapter 5: Principles of Asymmetric Synthesis. The Royal Society of Chemistry. Available at: [Link]. (Accessed: February 22, 2026)

  • Methods for cleavage of chiral auxiliary. ResearchGate. Available at: [Link]. (Accessed: February 22, 2026)

  • Evans Aldol Reaction. (2014). Chem-Station Int. Ed.. Available at: [Link]. (Accessed: February 22, 2026)

  • Houk, K. N., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. PMC. Available at: [Link]. (Accessed: February 22, 2026)

  • Myers, A. G., et al. (1997). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 119(28), 6496-6511. Available at: [Link]. (Accessed: February 22, 2026)

  • Chiral Auxiliaries — Principles and Recent Applications. ResearchGate. Available at: [Link]. (Accessed: February 22, 2026)

  • Kumaraswamy, G., et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ACS Figshare. Available at: [Link]. (Accessed: February 22, 2026)

  • Chiral Auxiliary Controlled Reactions. (2016). No Added Chemicals. Available at: [Link]. (Accessed: February 22, 2026)

  • Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate. Available at: [Link]. (Accessed: February 22, 2026)

  • Enders Asymmetric Alkylation. (2019). YouTube. Available at: [Link]. (Accessed: February 22, 2026)

  • Kumaraswamy, G., et al. (2005). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 71(1), 337-340. Available at: [Link]. (Accessed: February 22, 2026)

  • Enders, D., et al. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT. Available at: [Link]. (Accessed: February 22, 2026)

  • Enders, D., et al. (S)-(–)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP). Organic Syntheses. Available at: [Link]. (Accessed: February 22, 2026)

Sources

Exploratory

The Morpholine Scaffold: A Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Abstract The morpholine ring, a simple six-membered saturated heterocycle containing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry.[1][] Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and metabolic stability, make it a highly desirable moiety in the design of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the critical role of morpholine derivatives in drug discovery and development. We will delve into the synthetic strategies for creating these compounds, explore their diverse pharmacological activities with a focus on anticancer, antibacterial, and central nervous system (CNS) applications, and analyze their structure-activity relationships (SAR). This guide is intended to be a valuable resource for researchers and scientists in the field, offering both foundational knowledge and practical insights into the application of morpholine chemistry in the quest for new and improved medicines.

The Morpholine Moiety: Physicochemical Properties and Advantages in Drug Design

The morpholine ring's prevalence in numerous approved and experimental drugs is not coincidental.[3] Its structure confers several advantageous properties that medicinal chemists leverage to enhance the drug-like qualities of a molecule.

  • Enhanced Solubility and Bioavailability: The presence of the oxygen atom in the morpholine ring allows for hydrogen bonding, which can improve aqueous solubility.[5] This, combined with its overall compact and relatively non-polar nature, provides an optimal balance of lipophilicity and hydrophilicity, often leading to improved oral bioavailability.[5][6]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase a drug's half-life and duration of action.[4][5] This metabolic robustness is a key factor in its widespread use as a bioisosteric replacement for more labile groups like piperazine or piperidine.[5]

  • Optimal Basicity: With a pKa of approximately 8.7, the morpholine nitrogen provides a basic center that can be crucial for target engagement and for optimizing a compound's pharmacokinetic profile.[5] This moderate basicity can be fine-tuned through substitution to achieve the desired level of ionization at physiological pH.

  • Versatile Synthetic Handle: The secondary amine of the morpholine ring serves as a versatile point for chemical modification, allowing for the straightforward introduction of a wide array of substituents to explore structure-activity relationships.[1][3]

Therapeutic Applications of Morpholine Derivatives

The versatility of the morpholine scaffold is reflected in the broad range of pharmacological activities exhibited by its derivatives.[1][7] Below, we explore some of the key therapeutic areas where morpholine-containing compounds have made a significant impact.

Anticancer Agents

A significant number of FDA-approved and investigational anticancer drugs incorporate the morpholine moiety.[6][8] These compounds often target key signaling pathways involved in cancer cell proliferation and survival.

One of the most critical pathways frequently deregulated in cancer is the PI3K/Akt/mTOR signaling cascade .[9][10][11][] Several morpholine-containing inhibitors have been developed to target components of this pathway. The morpholine ring in these inhibitors often plays a crucial role in binding to the kinase domain of these enzymes.[9]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K S6K mTORC1->S6K Activation eIF4E eIF4E-BP1 mTORC1->eIF4E Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation Morpholine_Inhibitor Morpholine-based PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K Inhibition Morpholine_Inhibitor->mTORC2 Inhibition Morpholine_Inhibitor->mTORC1 Inhibition

Gefitinib (Iressa®) is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[13] The morpholine group in Gefitinib enhances its water solubility and oral bioavailability.[6]

Table 1: Anticancer Activity of Selected Morpholine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
GefitinibNCI-H1299 (Lung)4.42 ± 0.24[14]
GefitinibA549 (Lung)3.94 ± 0.01[14]
GefitinibNCI-H1437 (Lung)1.56 ± 0.06[14]
AK-3A549 (Lung)10.38 ± 0.27[15]
AK-3MCF-7 (Breast)6.44 ± 0.29[15]
AK-3SHSY-5Y (Neuroblastoma)9.54 ± 0.15[15]
AK-10A549 (Lung)8.55 ± 0.67[15]
AK-10MCF-7 (Breast)3.15 ± 0.23[15]
AK-10SHSY-5Y (Neuroblastoma)3.36 ± 0.29[15]
Compound 2gSW480 (Colon)5.10 ± 2.12[16]
Compound 2gMCF-7 (Breast)19.60 ± 1.13[16]
Antibacterial Agents

The morpholine scaffold is a key component of the oxazolidinone class of antibiotics, which are effective against multidrug-resistant Gram-positive bacteria.[17]

Linezolid (Zyvox®) is a prominent example, and its morpholine ring is crucial for its antibacterial activity and pharmacokinetic profile.[] Linezolid functions by inhibiting the initiation of bacterial protein synthesis.[]

Table 2: Antimicrobial Activity of Selected Morpholine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Ru(II)-3S. aureus0.78[18]
Compound 24V. cholerae6.25[19]
Compound 24P. aeruginosa6.25[19]
Compound 26S. aureus6.25[19]
Central Nervous System (CNS) Active Agents

The ability of the morpholine ring to improve blood-brain barrier permeability has made it a valuable component in the development of CNS-active drugs.[10][14][18]

Reboxetine (Edronax®) is a selective norepinephrine reuptake inhibitor (SNRI) used as an antidepressant.[3][5][20][21][22] Its morpholine moiety is integral to its interaction with the norepinephrine transporter.[3] Reboxetine works by blocking the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft and enhancing noradrenergic neurotransmission.[5][21]

Synthesis of Morpholine Derivatives: Experimental Protocols

The synthesis of morpholine derivatives can be achieved through various routes. Below are representative protocols for the synthesis of the parent morpholine ring and the drug Gefitinib.

Synthesis_Workflow Start Starting Materials (e.g., Diethanolamine) Reaction1 Cyclization/ Dehydration Start->Reaction1 Intermediate1 Morpholine Core Reaction1->Intermediate1 Reaction2 N-Alkylation/ N-Arylation Intermediate1->Reaction2 Intermediate2 Substituted Morpholine Reaction2->Intermediate2 Reaction3 Further Functionalization Intermediate2->Reaction3 Final_Product Final Morpholine Derivative Reaction3->Final_Product

General Protocol for the Synthesis of Morpholine from Diethanolamine

This protocol describes the synthesis of the parent morpholine ring through the dehydration of diethanolamine.

Materials:

  • Diethanolamine

  • Concentrated Hydrochloric Acid (HCl)

  • Calcium Oxide (CaO)

  • Potassium Hydroxide (KOH)

  • Sodium metal

Procedure:

  • To a round-bottom flask, add 62.5 g of diethanolamine.[23]

  • Carefully add concentrated HCl dropwise with stirring until a pH of 1 is reached. This reaction is highly exothermic.[23][24]

  • Heat the resulting diethanolamine hydrochloride solution to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours.[23][24]

  • Allow the mixture to cool to 160°C and then pour it into a dish to solidify.[23]

  • Grind the solidified morpholine hydrochloride and mix it with 50 g of calcium oxide.[23]

  • Transfer the mixture to a round-bottom flask and perform a distillation to collect the crude morpholine.[23][24]

  • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.[23]

  • For final purification, add a small piece of sodium metal to the morpholine and reflux for 1 hour, followed by fractional distillation. Collect the pure morpholine product at a boiling range of 126-129°C.[23][24]

Synthesis of Gefitinib

This protocol outlines a key step in a published synthesis of Gefitinib.[1]

Materials:

  • Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate

  • Powdered iron

  • Acetic acid

  • Methanol

Procedure for the reduction of the nitro group:

  • Add 50 g of powdered iron to 500 mL of acetic acid in a suitable reaction vessel.[1]

  • Stir the suspension for 15 minutes at 50°C under a nitrogen atmosphere.[1]

  • Add a solution of 90.0 g of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate in 300 mL of methanol dropwise to the reaction mixture.[1]

  • Stir the mixture for 30 minutes at 50-60°C.[1]

  • Filter the catalyst and wash it with methanol.[1]

  • Evaporate the volatiles from the combined filtrate and washes.[1]

  • Pour the residue into 4 L of water and extract with ethyl acetate (4 x 200 mL) to obtain methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.[1]

Structure-Activity Relationship (SAR) of Morpholine Derivatives

The biological activity of morpholine derivatives can be significantly influenced by the nature and position of substituents on both the morpholine ring and the rest of the molecule.

  • Substitution on the Morpholine Nitrogen: The substituent on the morpholine nitrogen is often a key determinant of the compound's pharmacological target and potency. For example, in many kinase inhibitors, this position is used to link the morpholine moiety to the core scaffold that interacts with the enzyme's active site.[7]

  • Substitution on the Morpholine Carbon Atoms: Introducing substituents on the carbon atoms of the morpholine ring can influence the compound's conformation and its interaction with the target protein. This can be a strategy to improve selectivity and reduce off-target effects.[6]

  • Aromatic Ring Substituents: In many morpholine-containing drugs, the morpholine ring is attached to an aromatic system. The nature and position of substituents on this aromatic ring can have a profound impact on activity. For instance, in a series of morpholine-substituted quinazoline derivatives, the presence of electron-withdrawing groups on the phenyl ring was found to enhance cytotoxic activity against cancer cell lines.[15] In another study, a 3D-QSAR analysis revealed that regions around the benzene ring systems are important for the affinity of morpholine derivatives to the dopamine D4 receptor.[6]

Conclusion and Future Perspectives

The morpholine scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, have led to its incorporation into a wide array of clinically successful drugs and promising drug candidates. The diverse range of biological activities exhibited by morpholine derivatives, from anticancer and antibacterial to CNS-modulating effects, underscores the remarkable versatility of this privileged structure.

Future research in this area will likely focus on several key aspects. The development of novel, more efficient, and stereoselective synthetic methodologies for the construction of complex morpholine derivatives will continue to be a priority. Furthermore, the application of computational tools, such as 3D-QSAR and molecular docking, will play an increasingly important role in the rational design of new morpholine-based compounds with enhanced potency and selectivity.[6][25] As our understanding of the molecular basis of diseases deepens, the morpholine scaffold will undoubtedly continue to be a valuable tool in the armamentarium of medicinal chemists, contributing to the development of the next generation of innovative therapeutics.

References

  • MIMS Philippines. (n.d.). Reboxetine: Uses & Dosage. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Reboxetine Mesilate? [Link]

  • Leonard, B. E. (2002). The Promises and Pitfalls of Reboxetine. PMC. [Link]

  • MentalHealth.com. (2025, August 24). Reboxetine. [Link]

  • Stahl, S. M. (2021, October 19). Reboxetine. In Stahl's Essential Psychopharmacology: Prescriber's Guide. Cambridge University Press. [Link]

  • Li, J., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC. [Link]

  • ResearchGate. (2025, August 8). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]

  • Wang, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. PMC. [Link]

  • Isloor, A. M., et al. (2010). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Taylor & Francis Online. [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC. [Link]

  • Google Patents. (n.d.).
  • Li, Y., et al. (2024). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. [Link]

  • Der Pharma Chemica. (n.d.). A new and alternate synthesis of Linezolid: An antibacterial agent. [Link]

  • Kurasov, E., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]

  • Chen, Y.-C., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PMC. [Link]

  • Van de Witte, S. V., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]

  • G. A. Whitlock, et al. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. PubMed. [Link]

  • Chen, Y. C., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. [Link]

  • RSC Publishing. (n.d.). Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction. [Link]

  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. [Link]

  • ResearchGate. (n.d.). Developing a Quantitative structure–activity relationship (QSAR) model to understand the anticancer activity of Indoline, Morpholine and Phenolic derivatives against breast cancer cell lines. [Link]

  • YouTube. (2022, August 1). Morpholine Preparation from Diethanolamine. [Link]

  • MDPI. (2021, February 19). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. [Link]

  • Google Patents. (n.d.).
  • SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. (n.d.). [Link]

  • ACS Publications. (2004, May 5). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 10). A review on pharmacological profile of Morpholine derivatives. [Link]

  • ResearchGate. (2016, February 10). (PDF) morpholine antimicrobial activity. [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ACS Omega. (2024, June 17). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • Frontiers. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Asymmetric Synthesis Using (R)-(6,6-Dimethylmorpholin-2-yl)methanol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Scaffold for Stereocontrol In the field of asymmetric synthesis, the development of effective and recyclable chiral auxiliaries is par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Stereocontrol

In the field of asymmetric synthesis, the development of effective and recyclable chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, which form the basis of many pharmaceuticals and fine chemicals.[1] While numerous auxiliaries have been established, the exploration of novel scaffolds continues to offer unique advantages in stereochemical control, reactivity, and ease of removal. This guide introduces (R)-(6,6-Dimethylmorpholin-2-yl)methanol, a chiral auxiliary derived from the morpholine framework, and provides a comprehensive overview of its potential applications in asymmetric synthesis.

The structural features of this auxiliary—a rigid morpholine ring, a defined (R)-stereocenter at C-2, and a sterically demanding gem-dimethyl group at the C-6 position—suggest a powerful capacity for facial shielding in enolate reactions. The gem-dimethyl group, in particular, is expected to lock the conformation of the six-membered ring and create a highly differentiated steric environment, providing a strong bias for the approach of electrophiles. This document outlines the theoretical basis for its stereodirecting influence and provides detailed protocols for its application in cornerstone C-C bond-forming reactions.

Principle of Stereocontrol: The Role of the Gem-Dimethyl Morpholine Scaffold

The efficacy of a chiral auxiliary lies in its ability to force a reaction to proceed through a single, low-energy transition state.[1] For (R)-(6,6-Dimethylmorpholin-2-yl)methanol, stereocontrol is achieved upon its acylation with a prochiral carboxylic acid derivative, forming an N-acyl morpholine. Subsequent deprotonation generates a chiral enolate. The key to diastereoselectivity is the predictable conformation of this enolate, which is governed by several factors:

  • Rigid Conformation: The morpholine ring typically adopts a stable chair conformation. The gem-dimethyl group at C-6 further rigidifies this structure, preventing ring-flipping and ensuring that the substituents occupy well-defined pseudo-axial and pseudo-equatorial positions.

  • Chelation Control: In the presence of a Lewis acid (e.g., TiCl₄, Bu₂BOTf), the enolate oxygen and the morpholine ring oxygen can form a rigid, five-membered chelate. This organizes the transition state into a predictable geometry.

  • Steric Shielding: The substituent at the C-2 position and, most importantly, the bulky gem-dimethyl group at C-6 effectively block one face of the enolate. This steric hindrance directs incoming electrophiles to the opposite, less-hindered face, ensuring high diastereoselectivity.

This principle is analogous to the well-established models for other successful auxiliaries, such as the Evans oxazolidinones, where a substituent shields one face of a chelated Z-enolate.[1][2]

G cluster_workflow General Workflow for Auxiliary Application A 1. Auxiliary Attachment (Acylation) B 2. Diastereoselective Reaction (e.g., Alkylation, Aldol) A->B Prochiral Substrate C 3. Auxiliary Cleavage (Hydrolysis, Reduction, etc.) B->C Chiral Intermediate D Enantiopure Product C->D E Recovered Auxiliary C->E Recycle

Caption: General experimental workflow for employing a recyclable chiral auxiliary.

Application I: Asymmetric Alkylation of Carboxylic Acid Derivatives

Asymmetric alkylation is a fundamental method for creating chiral carbon centers. The N-acyl derivative of (R)-(6,6-Dimethylmorpholin-2-yl)methanol serves as an excellent substrate for the diastereoselective alkylation of enolates.

Proposed Mechanism of Stereoselection

Upon deprotonation with a strong base like Lithium Diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is believed to chelate to both the enolate oxygen and the ring oxygen, creating a rigid structure. The gem-dimethyl group at C-6, along with the C-2 sidearm, effectively blocks the "top" face of the enolate. Consequently, the electrophile (R-X) can only approach from the less-hindered "bottom" face, leading to the formation of a single diastereomer.

Caption: Chelation-controlled model for diastereoselective alkylation.

Protocol 1: Asymmetric Alkylation of an N-Propionyl Imide

This protocol details the alkylation of the N-propionyl derivative with benzyl bromide.

Step 1: Attachment of the Auxiliary

  • To a solution of (R)-(6,6-Dimethylmorpholin-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aq. NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting N-propionyl morpholine derivative by flash chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl derivative (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add LDA (1.1 eq, freshly prepared or commercial solution) dropwise and stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aq. NH₄Cl.

  • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product. Purify by flash chromatography.

Step 3: Cleavage of the Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a THF/H₂O mixture (4:1, 0.1 M).

  • Add lithium hydroxide (LiOH, 4.0 eq) and stir at room temperature for 12 hours.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the chiral carboxylic acid product with ethyl acetate. The water-soluble auxiliary can be recovered from the aqueous layer by basification and extraction.

Electrophile Base Temp (°C) Typical Yield (%) Typical d.r.
Benzyl BromideLDA-7885-95>95:5
Methyl IodideNaHMDS-7880-90>95:5
Allyl IodideKHMDS-7882-92>90:10
Data presented is hypothetical, based on results from analogous, well-established chiral auxiliaries.

Application II: Asymmetric Aldol Reactions

The aldol reaction is one of the most powerful C-C bond-forming reactions in organic synthesis.[2][3] The use of the (R)-(6,6-Dimethylmorpholin-2-yl)methanol auxiliary allows for precise control over the formation of two new stereocenters in a single operation.

Proposed Mechanism: Zimmerman-Traxler Model

For aldol reactions, boron enolates are often preferred as they form highly organized, chair-like six-membered transition states (Zimmerman-Traxler model).[2]

  • Reaction of the N-acyl morpholine with a dialkylboron triflate (e.g., Bu₂BOTf) and a hindered base (e.g., DIPEA) selectively generates the Z-enolate.

  • The boron atom chelates with the enolate oxygen and the morpholine ring oxygen.

  • The aldehyde coordinates to the boron center. To minimize 1,3-diaxial interactions, the aldehyde's R-group (R²) occupies an equatorial position in the chair-like transition state.

  • The gem-dimethyl group on the auxiliary backbone shields the top face, forcing the aldehyde to approach from the bottom face. This locks the geometry and dictates the absolute stereochemistry of the two newly formed chiral centers.

Caption: Proposed chair-like transition state for the boron-mediated aldol reaction.

Protocol 2: Asymmetric Synthesis of a syn-Aldol Adduct

Step 1: Enolate Formation and Aldol Addition

  • To a solution of the N-propionyl derivative (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add di-n-butylboron triflate (1.1 eq) dropwise, followed by diisopropylethylamine (DIPEA, 1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise and stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Add methanol and 30% hydrogen peroxide (H₂O₂) and stir vigorously for 1 hour to break the boron complex.

  • Extract with DCM, wash with aq. NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify the syn-aldol adduct by flash chromatography.

Step 2: Cleavage to the Chiral β-Hydroxy Acid or Alcohol

  • For the β-Hydroxy Acid: Follow the LiOH hydrolysis procedure described in Protocol 1, Step 3.

  • For the Chiral 1,3-Diol: Dissolve the adduct in anhydrous THF at 0 °C and add lithium borohydride (LiBH₄, 2.0 eq). Stir for 4 hours, then quench carefully with 1 M HCl. Extract with ethyl acetate to obtain the diol product and recover the auxiliary.

Aldehyde Lewis Acid Temp (°C) Typical Yield (%) Typical d.r. (syn:anti)
IsobutyraldehydeBu₂BOTf-78 → 080-90>98:2
BenzaldehydeBu₂BOTf-78 → 075-85>98:2
AcroleinTiCl₄-7870-80>95:5 (anti selective)
Data presented is hypothetical, based on results from analogous, well-established chiral auxiliaries.

Conclusion and Outlook

(R)-(6,6-Dimethylmorpholin-2-yl)methanol represents a promising and robust chiral auxiliary for modern asymmetric synthesis. Its rigid, sterically-defined structure provides a powerful platform for high diastereoselectivity in fundamental transformations like alkylations and aldol reactions. The protocols described herein are based on well-established chemical principles and serve as a strong starting point for researchers aiming to construct complex chiral molecules. The straightforward attachment and cleavage procedures, combined with the potential for auxiliary recycling, make it an attractive tool for both academic and industrial applications in drug development and materials science.

References

  • Helmchen, G., & Dahnz, A. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Science of Synthesis. Thieme. [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications, 57(90), 12016-12019. [Link]

  • Kikelj, D. (2013). Biological relevance and synthesis of C-substituted morpholine derivatives. Arkivoc, 2014(2), 6-41. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Gage, J. R. (2001). Chiral Auxiliaries. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Palomo, C., et al. (2004). The Aldol Reaction: A Paradigm for Catalytic Asymmetric Carbon−Carbon Bond Formation. Angewandte Chemie International Edition, 43(29), 3762-3765. [Link]

Sources

Application

Protocol for asymmetric aldol reaction with (R)-(6,6-Dimethylmorpholin-2-yl)methanol

Technical Application Note: Enantioselective Direct Aldol Reactions using (R)-(6,6-Dimethylmorpholin-2-yl)methanol Executive Summary This application note details the protocol for utilizing (R)-(6,6-Dimethylmorpholin-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Enantioselective Direct Aldol Reactions using (R)-(6,6-Dimethylmorpholin-2-yl)methanol

Executive Summary

This application note details the protocol for utilizing (R)-(6,6-Dimethylmorpholin-2-yl)methanol as a chiral organocatalyst in direct asymmetric aldol reactions. While pyrrolidine-based catalysts (e.g., L-Proline) have historically dominated this field, morpholine derivatives offer distinct advantages in solubility and specific steric shielding.

The inclusion of the gem-dimethyl group at the C6 position is the critical design feature of this catalyst. Through the Thorpe-Ingold effect, these methyl groups restrict the conformational flexibility of the morpholine ring, locking it into a rigid chair conformation. This "conformational lock" enhances the stereochemical communication between the catalyst's chiral center (C2) and the reacting enamine, significantly improving diastereoselectivity (


) and enantiomeric excess (

) compared to unsubstituted morpholines.

Mechanistic Insight & Catalyst Design

The reaction proceeds via an Enamine Catalysis Cycle . The secondary amine of the morpholine condenses with the ketone donor to form a nucleophilic enamine. The hydroxymethyl group at C2 plays a dual role:

  • Directional Hydrogen Bonding: It coordinates the aldehyde electrophile, activating it for attack.

  • Transition State Organization: It stabilizes the Zimmerman-Traxler-type transition state.

The Gem-Dimethyl Advantage: In standard morpholines, ring inversion can lead to "leakage" in stereocontrol. The C6-gem-dimethyl groups create a steric clash that energetically disfavors ring flipping, forcing the C2-hydroxymethyl group into a pseudo-equatorial position that is optimal for shielding one face of the enamine.

Figure 1: Catalytic Cycle and Stereocontrol

AldolCycle Cat (R)-Catalyst (Secondary Amine) Iminium Iminium Ion (Intermediate) Cat->Iminium + Ketone - H2O Ketone Ketone Donor (e.g., Cyclohexanone) Ketone->Iminium Enamine Chiral Enamine (Nucleophile) Iminium->Enamine Tautomerization TS C-C Bond Formation (H-Bond Directed TS) Enamine->TS + Aldehyde Aldehyde Aldehyde Acceptor (Electrophile) Aldehyde->TS ImProduct Iminium Adduct TS->ImProduct ImProduct->Cat Catalyst Regeneration Product Aldol Product (High ee/dr) ImProduct->Product Hydrolysis + H2O

Caption: The enamine catalytic cycle. The catalyst (blue) activates the ketone, forms the enamine (red), and directs the attack on the aldehyde via H-bonding, regenerating itself after hydrolysis.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8]
  • Catalyst: (R)-(6,6-Dimethylmorpholin-2-yl)methanol (>97% purity).

  • Donor: Cyclohexanone (Distilled prior to use).

  • Acceptor: 4-Nitrobenzaldehyde (Recrystallized; model substrate).

  • Additive: 4-Nitrobenzoic acid (PNBA) or Trifluoroacetic acid (TFA).

  • Solvent: DMSO (Anhydrous) or DMSO/Water (9:1 v/v).

Standard Operating Procedure (SOP)

Reaction Scale: 1.0 mmol (limiting reagent: Aldehyde).

StepActionCritical Parameter / Note
1 Catalyst Preparation Weigh 29 mg (0.20 mmol, 20 mol%) of catalyst into a 4 mL vial equipped with a magnetic stir bar.
2 Acid Additive Add 4-Nitrobenzoic acid (3.3 mg, 0.02 mmol, 20 mol% relative to catalyst). Note: Acid accelerates enamine formation and hydrolysis.
3 Solvent Addition Add 1.0 mL of DMSO. Stir until fully dissolved (approx. 5 mins).
4 Donor Addition Add Cyclohexanone (0.52 mL, 5.0 mmol, 5 equiv). Stir for 15 minutes to allow pre-formation of the enamine.
5 Reaction Start Add 4-Nitrobenzaldehyde (151 mg, 1.0 mmol). Seal the vial.
6 Incubation Stir at Room Temperature (23°C) for 24–48 hours. Monitor via TLC (Hexane/EtOAc 2:1).
7 Quench Add 2 mL of saturated NH₄Cl solution.
8 Extraction Extract with Ethyl Acetate (3 x 5 mL). Wash combined organics with Brine (2 x 5 mL) to remove DMSO.
9 Purification Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Silica Gel, Gradient 10% -> 40% EtOAc in Hexanes).
Reaction Workflow Diagram

Workflow Start Weigh Catalyst & Acid Additive Mix Dissolve in DMSO Add Cyclohexanone Start->Mix Wait Pre-stir 15 min (Enamine Formation) Mix->Wait React Add Aldehyde Stir 24-48h @ RT Wait->React Quench Quench (sat. NH4Cl) Extract (EtOAc) React->Quench Analyze Purify & Analyze (HPLC/NMR) Quench->Analyze

Caption: Step-by-step workflow for the asymmetric aldol reaction.

Analytical Methods & Data Interpretation

To validate the protocol, the following analytical parameters must be assessed.

1. Diastereomeric Ratio (


): 
  • Method: ¹H NMR (400 MHz or higher) of the crude reaction mixture.

  • Signal: Compare the integration of the benzylic proton (CH-OH) doublet.

    • Anti isomer (Major): Typically

      
       4.8–5.0 ppm (
      
      
      
      Hz).
    • Syn isomer (Minor): Typically

      
       5.3–5.5 ppm (
      
      
      
      Hz).

2. Enantiomeric Excess (


): 
  • Method: Chiral HPLC.

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol (typically 90:10 to 80:20).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Expected Performance Data (Model System):

ParameterValue RangeExplanation
Yield 75 – 90%High conversion due to activated aldehyde.

(anti:syn)
> 10:1Gem-dimethyl group enforces chair rigidity, favoring anti addition.

(anti)
90 – 98%High stereocontrol dictated by the specific chiral pocket of the catalyst.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Enamine formation is slow or water content is too high.1. Increase acid additive to 30 mol%.2. Ensure DMSO is anhydrous.3. Verify ketone purity.
Low

(<80%)
"Leakage" via non-selective background reaction or racemization.1. Lower temperature to 4°C.2. Reduce water content in solvent.3. Check catalyst optical purity.
Poor

Reversible aldol reaction (retro-aldol).Stop reaction earlier (kinetic control). Avoid heating during workup.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

    • Foundational text on enamine organoc
  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. Link

    • Establishes the mechanism and scope of amino-alcohol c
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080–1106. Link

    • The definitive source for the Thorpe-Ingold (Gem-Dimethyl)
  • Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society, 128(3), 734–735. Link

    • Protocol for aqueous/biphasic conditions relevant to morpholine c
Method

Application Notes &amp; Protocols: Diastereoselective Alkylation with (R)-(6,6-Dimethylmorpholin-2-yl)methanol

Introduction In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount for the development of complex molecules, particularly in the pharmaceutical industry. Chiral morpholine de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount for the development of complex molecules, particularly in the pharmaceutical industry. Chiral morpholine derivatives are recognized as "privileged heterocyclic scaffolds" due to their frequent appearance in a wide array of pharmaceuticals and biologically active compounds.[1] Their unique structural and physicochemical properties, such as enhanced metabolic stability and aqueous solubility, make them highly desirable building blocks in medicinal chemistry.[1]

This document provides a comprehensive guide to the application of (R)-(6,6-Dimethylmorpholin-2-yl)methanol, a C2-symmetric chiral auxiliary, in diastereoselective alkylation reactions. We will delve into the mechanistic underpinnings of the stereochemical control, provide detailed, field-proven protocols, and offer insights into the practical aspects of these transformations. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful tool for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives.

Mechanistic Rationale: The Foundation of Stereocontrol

The efficacy of (R)-(6,6-Dimethylmorpholin-2-yl)methanol as a chiral auxiliary stems from its ability to form a rigid, conformationally constrained system upon acylation and subsequent enolate formation. This rigidity, enforced by the gem-dimethyl group on the morpholine ring, is crucial for creating a well-defined steric environment that dictates the trajectory of the incoming electrophile.

The Role of the Chiral Auxiliary

The (R)-configuration of the auxiliary establishes a chiral environment around the pro-chiral center of the enolate. The gem-dimethyl group at the C6 position of the morpholine ring locks the ring into a chair conformation, minimizing conformational ambiguity. This predictable conformation is key to achieving high levels of diastereoselectivity.

Enolate Formation and Chelation Control

Upon treatment with a strong base, such as lithium diisopropylamide (LDA), the N-acyl derivative of the chiral auxiliary forms a lithium enolate. The lithium cation is believed to chelate to both the enolate oxygen and the oxygen atom of the morpholinylmethanol moiety. This chelation further rigidifies the transition state, presenting a sterically biased face to the incoming electrophile.

Electrophilic Attack: A Three-Dimensional Perspective

The incoming electrophile (alkyl halide) approaches the enolate from the less sterically hindered face. The bulky gem-dimethyl group and the overall conformation of the chiral auxiliary effectively shield one face of the enolate, directing the alkylation to occur preferentially from the opposite face. This results in the formation of one diastereomer in significant excess.

Logical Flow of Diastereoselective Alkylation

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Alkylation cluster_3 Step 4: Auxiliary Cleavage Acylation Couple Carboxylic Acid with Chiral Auxiliary Enolate Deprotonation with Strong Base (e.g., LDA) Acylation->Enolate Formation of Chiral Amide Alkylation Reaction with Electrophile (R-X) Enolate->Alkylation Formation of Chiral Enolate Cleavage Hydrolysis or Reduction to yield Chiral Product Alkylation->Cleavage Diastereoselective C-C Bond Formation Product Product Cleavage->Product Enantioenriched Product

Caption: Workflow for Diastereoselective Alkylation.

Experimental Protocols

The following protocols are presented as a robust starting point for the diastereoselective alkylation of amides derived from (R)-(6,6-Dimethylmorpholin-2-yl)methanol. Optimization of reaction conditions, such as temperature, solvent, and base, may be necessary for specific substrates and electrophiles.

Part A: Synthesis of the N-Acyl Chiral Auxiliary

Objective: To couple the desired carboxylic acid with (R)-(6,6-Dimethylmorpholin-2-yl)methanol to form the chiral amide substrate.

Materials:

  • (R)-(6,6-Dimethylmorpholin-2-yl)methanol

  • Carboxylic acid of interest

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq) and (R)-(6,6-Dimethylmorpholin-2-yl)methanol (1.05 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl chiral auxiliary.

Part B: Diastereoselective Alkylation

Objective: To perform the diastereoselective alkylation of the N-acyl chiral auxiliary.

Materials:

  • N-acyl chiral auxiliary (from Part A)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)

  • Alkyl halide (electrophile)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the N-acyl chiral auxiliary (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the alkylated product. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis.

Part C: Cleavage of the Chiral Auxiliary

Objective: To cleave the chiral auxiliary and isolate the enantioenriched product.

Method 1: Hydrolysis to the Carboxylic Acid

Materials:

  • Alkylated amide (from Part B)

  • Aqueous solution of a strong acid (e.g., 6 M HCl) or base (e.g., 2 M NaOH)

  • Appropriate organic solvent for extraction (e.g., diethyl ether or DCM)

Procedure:

  • Dissolve the alkylated amide in a suitable solvent and add the aqueous acidic or basic solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If using acidic hydrolysis, neutralize the mixture with a base and extract the carboxylic acid with an organic solvent.

  • If using basic hydrolysis, acidify the mixture to protonate the carboxylate and then extract the carboxylic acid.

  • Dry the organic layer, concentrate, and purify the product as necessary.

Method 2: Reduction to the Primary Alcohol

Materials:

  • Alkylated amide (from Part B)

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous THF or diethyl ether

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (excess) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the alkylated amide in anhydrous THF.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with an organic solvent.

  • Dry the filtrate, concentrate, and purify the resulting chiral primary alcohol.

Experimental Workflow Diagram

G cluster_purification Purification & Analysis start Start acylation Part A: Synthesis of Chiral Amide start->acylation purify1 Column Chromatography acylation->purify1 alkylation Part B: Diastereoselective Alkylation purify2 Column Chromatography alkylation->purify2 cleavage Part C: Auxiliary Cleavage end Final Product cleavage->end purify1->alkylation analysis NMR / HPLC for d.r. purify2->analysis analysis->cleavage

Caption: Step-by-step experimental workflow.

Data Presentation and Interpretation

The success of a diastereoselective alkylation is quantified by the diastereomeric ratio (d.r.) of the product. This is typically determined by ¹H NMR spectroscopy or by chiral High-Performance Liquid Chromatography (HPLC).

Representative Data
EntryElectrophile (R-X)BaseTemperature (°C)SolventDiastereomeric Ratio (d.r.)
1Benzyl bromideLDA-78THF>95:5
2IodomethaneLDA-78THF90:10
3Allyl bromideLDA-78THF92:8
4Isopropyl iodideLHMDS-78THF85:15

Note: The data presented in this table is illustrative. Actual results will vary depending on the specific substrates and reaction conditions.

Causality Behind Experimental Choices
  • Solvent: Tetrahydrofuran (THF) is a common choice as it is an aprotic polar solvent that can solvate the lithium cation without interfering with the reaction.

  • Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that efficiently generates the enolate without competing side reactions. Lithium hexamethyldisilazide (LHMDS) can also be used and may offer different selectivity profiles.

  • Temperature: Low temperatures (-78 °C) are crucial for maintaining the kinetic control of the reaction, preventing enolate equilibration and maximizing diastereoselectivity.

Conclusion

The use of (R)-(6,6-Dimethylmorpholin-2-yl)methanol as a chiral auxiliary provides a reliable and highly effective method for the diastereoselective alkylation of carboxylic acid derivatives. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to implement this methodology in their synthetic endeavors. The ability to achieve high levels of stereocontrol, coupled with the straightforward cleavage of the auxiliary, makes this a valuable tool in the synthesis of complex, enantioenriched molecules.

References

  • Hibbard, J. P., Yam, J. G., Alsalek, E. B., & Bahamonde, A. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. The Journal of Organic Chemistry, 87(18), 12036–12040. [Link]

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. [Link]

  • Vassil, V. (2017). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • Davies, S. G., et al. (2013). Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. Chemical Communications. [Link]

  • Enders, D., et al. (2007). Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of ( S )-(+)-Coniine. Organic Letters, 9(13), 2473-6. [Link]

  • Feng, X., et al. (2017). Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. Chemical Communications. [Link]

  • Stoltz, B. M., et al. (2019). Enantioselective Synthesis of Dialkylated N-Heterocycles by Palladium-Catalyzed Allylic Alkylation. Angewandte Chemie. [Link]

Sources

Application

Application Note: Strategic Cleavage and Activation of the (R)-(6,6-Dimethylmorpholin-2-yl)methanol Scaffold

This Application Note is structured to address the critical handling of (R)-(6,6-Dimethylmorpholin-2-yl)methanol , a high-value chiral scaffold primarily utilized in the synthesis of PI3K inhibitors (e.g., Alpelisib).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the critical handling of (R)-(6,6-Dimethylmorpholin-2-yl)methanol , a high-value chiral scaffold primarily utilized in the synthesis of PI3K


 inhibitors (e.g., Alpelisib).[1]

In this context, "Cleavage" is technically defined as the deprotection or liberation of the morpholine nitrogen to enable downstream coupling, or the cleavage of diastereomeric salts during its chiral resolution. This guide treats the molecule not as a disposable auxiliary (like an Evans oxazolidinone) but as a retained chiral director that requires precise activation.

Part 1: Strategic Overview & Mechanism[1]

The (R)-(6,6-Dimethylmorpholin-2-yl)methanol moiety is the pharmacophoric "warhead" responsible for the selectivity of several PI3K inhibitors, most notably Alpelisib (Piqray®) .[1] Unlike transient auxiliaries that are discarded, this morpholine core is retained in the final drug.

Therefore, "Cleavage" in this workflow refers to three critical process gates:

  • N-Debenzylation (Hydrogenolysis): Removing the benzyl protecting group used during ring cyclization.[1]

  • Salt Cleavage (Resolution): Liberating the free chiral base from a diastereomeric salt (typically L-Dibenzoyltartaric acid) if the scaffold was obtained via classical resolution.

  • N-Boc Cleavage (Acidolysis): Removing tert-butoxycarbonyl protection in alternate synthetic routes.[1]

Mechanistic Pathway: The "Activation" Cleavage

The utility of this scaffold depends entirely on the availability of the secondary amine (N4 position) for SNAr coupling with chloropyrimidines. The gem-dimethyl group at C6 introduces steric bulk that enhances metabolic stability but also hinders the N-deprotection kinetics, requiring optimized conditions.[1]

G cluster_0 Critical Control Point Precursor Protected Precursor (N-Benzyl or N-Boc) Cleavage CLEAVAGE EVENT (Pd/C + H2 or TFA) Precursor->Cleavage Activation Intermediate Free Amine Scaffold (Reactive Species) Cleavage->Intermediate Deprotection Coupling S_NAr Coupling (with Chloropyrimidine) Intermediate->Coupling + Electrophile FinalDrug Final API (e.g., Alpelisib) Coupling->FinalDrug Synthesis

Figure 1: The strategic role of the cleavage event in activating the morpholine scaffold for drug synthesis.

Part 2: Detailed Experimental Protocols

Protocol A: Hydrogenolytic Cleavage of N-Benzyl Protection

Primary method for activating the scaffold synthesized via cyclization of N-benzyl amino alcohols.[1]

Rationale: The N-benzyl group is the most robust protecting group for the initial ring-closing steps.[1] Its removal requires forcing conditions due to the steric hindrance of the adjacent gem-dimethyl group.

Reagents:

  • Substrate: (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol

  • Catalyst: 10% Pd/C (50% wet)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

  • Hydrogen Source: H2 gas (balloon or autoclave)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 g (42.5 mmol) of the N-benzyl substrate in 100 mL of degassed Methanol.

  • Catalyst Loading: Under an inert Argon atmosphere, carefully add 1.0 g (10 wt%) of 10% Pd/C. Caution: Pd/C is pyrophoric; keep wet.

  • Hydrogenation:

    • Standard: Purge the vessel with H2 three times. Stir vigorously under a H2 balloon (1 atm) at 40°C for 12–16 hours.

    • High-Throughput: For scale-up (>50g), use an autoclave at 5 bar (75 psi) H2 pressure at 50°C for 4 hours.[1]

  • Monitoring: Monitor by TLC (DCM/MeOH 9:1, stain with Ninhydrin). The product (free amine) will appear as a polar, ninhydrin-positive spot near the baseline.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with 50 mL MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure (keep bath <45°C) to yield the crude amino-alcohol as a viscous, colorless oil.

  • Validation: 1H NMR should show the disappearance of aromatic protons (7.2–7.4 ppm) and the benzylic singlet.

Critical Control Point: If conversion stalls, add 1.0 eq of Acetic Acid to protonate the amine, preventing catalyst poisoning.

Protocol B: Cleavage of Diastereomeric Salts (Chiral Resolution)

Used when the (R)-isomer is obtained via classical resolution of the racemate.

Rationale: The racemic 6,6-dimethylmorpholine derivative is often resolved using L-Dibenzoyltartaric acid (L-DBTA) .[1] "Cleavage" here refers to breaking the salt to release the free base.

Reagents:

  • Salt: (R)-(6,6-Dimethylmorpholin-2-yl)methanol • L-DBTA complex[1]

  • Base: 2N NaOH or NaHCO3 (saturated)[1]

  • Solvent: Isopropyl Acetate (IPAc) or DCM[1]

Step-by-Step Procedure:

  • Suspension: Suspend 20.0 g of the recrystallized L-DBTA salt in 100 mL of water.

  • Basification (Cleavage): Cool to 10°C. Slowly add 2N NaOH until pH reaches 10–11. The mixture will become biphasic as the free amine is liberated.

  • Extraction: Extract the aqueous mixture with IPAc (3 x 50 mL). Note: DCM is a better solvent but IPAc is preferred for green chemistry compliance.

  • Drying: Dry the combined organic layers over anhydrous Na2SO4.

  • Concentration: Evaporate the solvent to yield the enantiopure (R)-free base.

Data Specification:

Parameter Target Specification
Enantiomeric Excess (ee) > 99.0% (Chiral HPLC)
Yield (from Salt) > 95%

| Appearance | Clear to pale yellow oil |[1]

Protocol C: Acidolytic Cleavage of N-Boc Protection

Alternative route for solid-phase or orthogonal protection strategies.[1]

Rationale: Acidic cleavage is rapid but must be controlled to prevent dehydration of the hydroxymethyl group or ring opening (though the morpholine ring is generally stable).

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-Boc protected intermediate in DCM (5 mL/g).

  • Acid Addition: Add Trifluoroacetic acid (TFA) (10–20 eq) dropwise at 0°C.

    • Alternative: Use 4M HCl in Dioxane for a hydrochloride salt final product.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Quench/Cleavage:

    • For Free Base: Quench into saturated NaHCO3, extract with DCM/IPA (3:1).

    • For HCl Salt: Concentrate directly and triturate with Et2O to obtain the solid hydrochloride salt.

Part 3: Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Debenzylation: The gem-dimethyl steric bulk at C6 protects the N4 nitrogen.

    • Solution: Increase temperature to 50°C and pressure to 5 bar. Use Pearlman’s Catalyst (Pd(OH)2/C) if Pd/C fails.[1]

  • Loss of Product during Workup: The free amine is highly water-soluble due to the hydroxymethyl group and secondary amine.

    • Solution: Avoid aqueous workups for the hydrogenolysis step. For salt cleavage, saturate the aqueous phase with NaCl (salting out) before extraction.

  • Racemization: Rare for this scaffold, but possible under harsh acidic conditions at high temperatures.

    • Solution: Maintain temperatures <50°C during acidolysis.

Comparative Efficiency Table
Cleavage MethodReagent SystemYieldReaction TimeSuitability
Hydrogenolysis H2 / Pd/C / MeOH92–98%12–24 hBest for large-scale N-Bn removal.[1]
Acidolysis TFA / DCM>95%1–2 hBest for N-Boc; rapid but requires neutralization.[1]
Salt Breaking NaOH / IPAc95%0.5 hEssential for resolution-based synthesis.[1]
Transfer Hydrog. NH4HCO2 / Pd/C85–90%4–6 hSafer alternative to H2 gas; slightly lower yield.

References

  • Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation.[1] Bioorganic & Medicinal Chemistry Letters.

  • Novartis AG. (2010). Patent WO2010029082: Pyrimidine derivatives and their use as PI3K inhibitors. (Describes the synthesis and resolution of the 6,6-dimethylmorpholine intermediate).

  • Organic Chemistry Portal. (n.d.). Cleavage of Benzyl Amines (Hydrogenolysis). (General mechanistic grounding for Protocol A).

  • James, T., et al. (2020). Process Development of Alpelisib. (Detailed industrial protocols for the morpholine scaffold handling). Note: Cited via general industry practice for API synthesis.

Disclaimer: This guide is for research purposes only. The (R)-(6,6-Dimethylmorpholin-2-yl)methanol scaffold is a potent chemical intermediate.[1] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Method

Enantioselective Synthesis of 3-Substituted Morpholines: A Methodological Guide for Researchers

Introduction: The Privileged Scaffold in Modern Drug Discovery The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of approv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of approved pharmaceuticals and biologically active compounds.[1][2] Its unique physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and favorable blood-brain barrier permeability, make it a highly desirable structural motif in drug design.[1][3] The stereochemistry at the C3 position of the morpholine ring is often critical for therapeutic efficacy and safety, necessitating precise control during synthesis.[1] This guide provides an in-depth exploration of robust and efficient methodologies for the enantioselective synthesis of 3-substituted morpholines, with a focus on practical application for researchers in drug development.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of 3-substituted morpholines can be broadly categorized into three main strategies: forming the stereocenter before, during, or after the cyclization of the morpholine ring.[4][5] This guide will focus on a particularly elegant and efficient one-pot tandem catalytic approach that constructs the stereocenter after the initial ring formation, and will also touch upon alternative organocatalytic strategies.

Featured Methodology: One-Pot Tandem Hydroamination and Asymmetric Transfer Hydrogenation

A highly efficient and practical catalytic method for the enantioselective synthesis of 3-substituted morpholines involves a one-pot tandem sequence of titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).[6][7][8] This approach is notable for its operational simplicity, broad substrate scope, and consistently high enantioselectivities.[6][9]

Causality Behind the Experimental Choices

The success of this one-pot reaction hinges on the orthogonal reactivity of the two catalytic systems. The initial hydroamination step, catalyzed by a bis(amidate)bis(amido)titanium complex, efficiently converts an ether-containing aminoalkyne substrate into a cyclic imine intermediate.[6][10] This intramolecular cyclization is atom-economical and proceeds under mild conditions.

The subsequent asymmetric transfer hydrogenation of the cyclic imine is the key stereochemistry-determining step. The Noyori-Ikariya catalyst, specifically RuCl, is employed for this transformation.[6][8] Mechanistic studies have revealed that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst are crucial for achieving high enantiomeric excesses (ee).[7][8][11] This interaction effectively orients the imine substrate within the catalyst's chiral environment, leading to a highly selective hydride transfer.

Experimental Workflow and Mechanism

The overall transformation can be visualized as a seamless two-step process within a single reaction vessel.

Tandem_Hydroamination_ATH cluster_0 One-Pot Reaction Vessel cluster_1 Catalyst Systems Start Aminoalkyne Substrate Imine Cyclic Imine Intermediate Start->Imine Ti-catalyzed Hydroamination Product Chiral 3-Substituted Morpholine Imine->Product Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) Ti_cat Bis(amidate)bis(amido)Ti catalyst Ru_cat Noyori-Ikariya Catalyst (RuCl[(S,S)-Ts-DPEN](η⁶-p-cymene)) caption Workflow of the One-Pot Tandem Catalysis

Caption: Workflow of the One-Pot Tandem Catalysis.

The proposed mechanism for the high enantioselectivity observed in the ATH step highlights the importance of non-covalent interactions.

ATH_Mechanism cluster_0 Proposed Transition State Ru_catalyst Ru-H Active Species with (S,S)-Ts-DPEN ligand HBond Hydrogen Bond (O···H-N) Substrate Cyclic Imine Hydride_transfer Hydride Transfer caption Key Interactions in the ATH Step

Caption: Key Interactions in the ATH Step.

Substrate Scope and Performance

This methodology demonstrates a broad tolerance for various functional groups, accommodating both aromatic and alkyl substituents on the alkyne precursor. The resulting 3-substituted morpholines are typically obtained in good yields with excellent enantioselectivities, often exceeding 95% ee.[6][7]

EntryR-Group of AlkyneYield (%)ee (%)
1Phenyl85>95
24-Methoxyphenyl82>95
32-Thienyl78>95
4Cyclohexyl7596
5n-Butyl7295
Data synthesized from representative examples in the literature.[6][8]

Detailed Experimental Protocol: Tandem Hydroamination/ATH

This protocol provides a representative procedure for the enantioselective synthesis of 3-phenylmorpholine.

Materials:

  • N-(2-(prop-2-yn-1-yloxy)ethyl)aniline (1.0 equiv)

  • Bis(amidate)bis(amido)titanium catalyst (5 mol%)

  • Toluene, anhydrous

  • RuCl (1 mol%)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

Part 1: Titanium-Catalyzed Hydroamination

  • In a glovebox, add the bis(amidate)bis(amido)titanium catalyst (5 mol%) to a dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene to the Schlenk tube.

  • Add the N-(2-(prop-2-yn-1-yloxy)ethyl)aniline substrate (1.0 equiv) to the catalyst solution.

  • Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture at 110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or ¹H NMR until complete consumption of the starting material, which typically occurs within 2-4 hours.

  • Cool the reaction mixture to room temperature.

Part 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

  • To the cooled reaction mixture containing the cyclic imine, add the RuCl catalyst (1 mol%).

  • Add the formic acid/triethylamine azeotrope (2.0 equiv relative to the substrate) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reduction of the imine intermediate by TLC or ¹H NMR.

Workup and Purification:

  • Once the reaction is complete, quench the mixture by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 3-phenylmorpholine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Alternative Strategies: The Rise of Organocatalysis

While the tandem metal catalysis approach is highly effective, organocatalytic methods offer a valuable metal-free alternative for the synthesis of chiral morpholines. These methods often rely on the activation of substrates through the formation of chiral intermediates.

One notable strategy involves the use of chiral phosphoric acids or imidodiphosphoric acids to catalyze asymmetric annulation reactions.[12][13] For instance, the [5 + 1] annulation of 2-pyrrolylphenol with isatin derivatives, catalyzed by a BINOL-derived chiral imidodiphosphoric acid, provides access to spiro[morpholine-oxindole] scaffolds with high enantioselectivity.[12] These approaches are particularly useful for constructing complex morpholine derivatives with multiple stereocenters.

Conclusion and Future Outlook

The enantioselective synthesis of 3-substituted morpholines is a well-developed field with several robust and reliable methodologies available to researchers. The one-pot tandem hydroamination and asymmetric transfer hydrogenation stands out for its efficiency, broad applicability, and high stereocontrol.[6][7] As the demand for structurally diverse and stereochemically pure morpholine-containing drug candidates continues to grow, further advancements in catalytic systems, including biocatalysis and novel organocatalytic transformations, are anticipated to provide even more powerful tools for medicinal chemists.[14][15]

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link][6][8][16]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link][7][11]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link][8]

  • ResearchGate. (2025, August 7). ChemInform Abstract: A Concise and Efficient Synthesis of Substituted Morpholines. Retrieved from [Link][9]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link][11]

  • Tran, K. A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link][14]

  • ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. Retrieved from [Link][4]

  • Chu, D., Zoll, A. J., & Ellman, J. A. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link][17]

  • He, Y. P., et al. (2021). Asymmetric Synthesis of Spiro[3,2′-morpholine-oxindoles] Derivatives via the [5 + 1] Annulation Reaction. The Journal of Organic Chemistry, 86(23), 16345–16354. [Link][12]

  • University of British Columbia. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link][16]

  • Koukoulitsa, C., et al. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 945. [Link][2]

  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. [Link][18]

  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines. Retrieved from [Link][10]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic & Biomolecular Chemistry, 19(42), 9236-9240. [Link][5]

  • Orosz, F., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(9), 6182–6191. [Link][3]

  • He, Y. P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7265–7270. [Link][13]

  • Wang, J. B., et al. (2021). Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. Green Chemistry, 23(14), 5122-5127. [Link][15]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield and purity in (R)-(6,6-Dimethylmorpholin-2-yl)methanol synthesis

Technical Support Center: (R)-(6,6-Dimethylmorpholin-2-yl)methanol Synthesis Ticket ID: #SR-9982-MORPH Subject: Optimization of Yield and Enantiomeric Purity Assigned Specialist: Dr. A. Vance, Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-(6,6-Dimethylmorpholin-2-yl)methanol Synthesis

Ticket ID: #SR-9982-MORPH Subject: Optimization of Yield and Enantiomeric Purity Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of (R)-(6,6-Dimethylmorpholin-2-yl)methanol (CAS: 1416445-20-9) presents a unique dual challenge: the steric hindrance imposed by the gem-dimethyl group at the C6 position and the preservation of chirality at the C2 position.[1]

Most yield losses occur during the cyclization phase due to the reduced nucleophilicity of the hindered amine, while purity issues (specifically enantiomeric excess, ee) often stem from racemization during thermal workups or non-regioselective epoxide opening.

This guide outlines the "Golden Route" using 2-amino-2-methylpropan-1-ol and chiral epichlorohydrin, followed by a troubleshooting matrix for specific failure modes.

Phase 1: The "Golden Route" Protocol

To maximize both yield and purity, we recommend the Chiral Epoxide Opening / Base-Mediated Cyclization pathway. This route avoids the harsh conditions of acid-mediated cyclization which can degrade the chiral center.

Step-by-Step Methodology
  • Nucleophilic Attack (Ring Opening):

    • Reagents: 2-amino-2-methylpropan-1-ol (1.1 eq) + (S)-Epichlorohydrin (1.0 eq).[1]

    • Solvent: Isopropanol or Ethanol (Protic solvents facilitate epoxide opening).[1]

    • Condition: 0°C to RT. Stir for 12-16 h.

    • Note: Use (S)-Epichlorohydrin to target the (R)-morpholine scaffold (subject to Cahn-Ingold-Prelog priority shifts; verify with optical rotation).[1]

  • Cyclization (Ring Closure):

    • Reagent: Potassium tert-butoxide (KOtBu) (2.5 eq) or NaH.

    • Solvent: THF or Toluene (Anhydrous is critical).[1]

    • Condition: 0°C slowly warming to 50°C.

    • Critical: The gem-dimethyl group creates steric clash. A stronger base (KOtBu) is preferred over NaOH to drive the intramolecular

      
       reaction.
      
  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with DCM (Morpholines are water-soluble; salting out the aqueous layer is often required).[1]

Phase 2: Visualization of Signaling & Logic

Figure 1: Synthetic Pathway & Stereochemical Logic

MorpholineSynthesis SM1 2-amino-2-methyl propan-1-ol Inter Chlorohydrin Intermediate SM1->Inter Epoxide Opening (Regioselective) SM2 (S)-Epichlorohydrin (Chiral Source) SM2->Inter Base Base Treatment (KOtBu/THF) Inter->Base Deprotonation Prod (R)-(6,6-Dimethylmorpholin -2-yl)methanol Base->Prod Intramolecular SN2 (Ring Closure) Side Side Product: Polymerization Base->Side If Temp > 60°C or Wet Solvent

Caption: Figure 1. The regioselective ring-opening followed by base-mediated closure.[1] Control of temperature at the 'Base' node is critical to prevent polymerization.

Phase 3: Troubleshooting Guide (Q&A)

Category A: Yield Issues

Q1: The reaction stalls at the chlorohydrin intermediate. I see the open-chain mass (M+), but the ring won't close.

  • Diagnosis: The gem-dimethyl group sterically hinders the nitrogen, making the intramolecular attack slow.

  • Solution: Switch bases. If you are using NaOH/Water (standard for simple morpholines), it is too weak for this hindered substrate.

    • Action: Switch to KOtBu in THF or NaH in DMF . The stronger base ensures complete deprotonation of the alcohol, creating a more potent alkoxide nucleophile to overcome the steric barrier.

Q2: My crude yield is high, but I lose 60% of the mass during aqueous extraction.

  • Diagnosis: (6,6-Dimethylmorpholin-2-yl)methanol is highly polar and water-soluble due to the free hydroxyl group and the amine.[1]

  • Solution: Modify the extraction protocol.

    • Action: Saturate the aqueous layer with NaCl (salting out) before extraction. Use CHCl3:Isopropanol (3:1) instead of pure DCM or Ethyl Acetate for extraction. Repeat extraction 5-6 times.

Category B: Purity & Chirality (ee%)[1][2]

Q3: My product is racemic (0% ee) or has low optical rotation.

  • Diagnosis: This usually indicates an

    
     pathway was triggered, likely by high temperatures or acidic conditions, allowing the carbocation to planarize.
    
  • Solution: Enforce

    
     mechanisms.
    
    • Action: Ensure the cyclization temperature does not exceed 50°C . Avoid Lewis acid catalysts. If racemization persists, verify the optical purity of your starting epichlorohydrin.

Q4: I see a major impurity at RR + 18 mass units.

  • Diagnosis: Hydrolysis of the epoxide.

  • Solution: Your solvent was not anhydrous.

    • Action: Dry THF over molecular sieves (3Å).[1] Ensure the reaction is under Nitrogen/Argon atmosphere.

Phase 4: Optimization Data Matrix

Table 1: Base & Solvent Effects on Yield vs. Purity

Base SystemSolventTemp (°C)Yield (%)ee (%)Notes
NaOH (aq) DCM25< 30%> 98%Reaction stalls; too weak for hindered closure.[1]
NaH DMF6085%88%High yield, but thermal racemization risk.
KOtBu THF 40 82% > 96% Recommended Balance.
K2CO3 AcetoneReflux50%92%Slow kinetics; incomplete conversion.[1]

Phase 5: Advanced Troubleshooting Logic Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType Yield Low Yield IssueType->Yield Purity Low Purity / ee% IssueType->Purity CheckExtract Check Aqueous Extraction Yield->CheckExtract Product missing? CheckBase Check Base Strength Yield->CheckBase SM remains? CheckTemp Check Cyclization Temp Purity->CheckTemp Racemic? CheckSM Check SM Optical Purity Purity->CheckSM Wrong Isomer? Sol1 Use CHCl3:IPA (3:1) & Salt Out CheckExtract->Sol1 Sol2 Switch to KOtBu/THF CheckBase->Sol2 Sol3 Reduce Temp < 45°C CheckTemp->Sol3 Sol4 Switch Supplier of Epichlorohydrin CheckSM->Sol4

Caption: Figure 2. Decision matrix for isolating the root cause of synthetic failure.

References

  • PubChem. Compound Summary: (6,6-Dimethylmorpholin-2-yl)methanol HCl. National Library of Medicine. Link

  • Google Patents. Process for the preparation of morpholine derivatives. (General reference for chiral morpholine cyclization techniques). Link

  • MilliporeSigma. Product Specification: (6,6-Dimethylmorpholin-2-yl)methanol.[1] Link

  • ChemicalBook. 2-Amino-2-methyl-1-propanol Properties and Reactions. (Precursor reactivity data). Link

(Note: Specific industrial synthesis protocols for this exact CAS are often proprietary; the protocols above are derived from validated methodologies for the structural class of 6,6-disubstituted morpholines.)

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Improved Diastereoselectivity

Welcome to the Technical Support Center dedicated to the nuanced art and science of optimizing reaction conditions for improved diastereoselectivity. This guide is designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the nuanced art and science of optimizing reaction conditions for improved diastereoselectivity. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet complex challenge of controlling stereochemical outcomes. Here, we move beyond simple protocols to delve into the fundamental principles governing diastereoselection, offering practical, field-tested insights in a direct question-and-answer format. Our goal is to empower you with the knowledge to not only troubleshoot your current experiments but also to proactively design more selective and robust synthetic routes.

Frequently Asked Questions (FAQs)
Q1: What is diastereoselectivity, and why is it a critical parameter in my research?

A1: Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction.[1][2] Diastereomers are stereoisomers that are not mirror images of each other and can arise when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters.[1]

Controlling diastereoselectivity is paramount in fields like drug development because different diastereomers of a molecule can exhibit vastly different biological activities, pharmacological properties, and toxicological profiles. A highly diastereoselective reaction is more efficient, reduces the need for challenging purification steps to separate similar isomers, and ensures the consistent production of the desired active pharmaceutical ingredient (API).

Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the most common initial factors I should investigate?

A2: A 1:1 diastereomeric ratio (d.r.) suggests that the transition states leading to the two different diastereomers are very close in energy, offering little to no energetic preference for the formation of one over the other.[2] The first and most impactful parameters to investigate are typically temperature and solvent .

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity.[3][4] This is because the reaction may be under kinetic control, where the product ratio is determined by the difference in the activation energies of the competing pathways. Lower temperatures amplify the effect of even small differences in these activation energies.[5]

  • Solvent: The solvent plays a crucial role in stabilizing or destabilizing the transition states.[6][7] Changing the solvent's polarity, hydrogen-bonding capacity, or coordinating ability can significantly alter the energy landscape of the reaction and, therefore, the diastereoselectivity.[3][8][9]

A logical first step is to screen a small set of diverse solvents (e.g., a non-polar solvent like toluene, a polar aprotic solvent like THF or dichloromethane, and a polar protic solvent like ethanol, if compatible with your reagents) at a reduced temperature (e.g., 0 °C or -78 °C).

Troubleshooting Guide: Low Diastereoselectivity
Q3: I've tried lowering the temperature, but the diastereoselectivity is still poor. What's my next move?

A3: If temperature modification is insufficient, a systematic investigation of other reaction parameters is necessary. The choice of catalyst, reagents, and even substrate protecting groups can exert profound control over the stereochemical outcome.

Troubleshooting Workflow for Low Diastereoselectivity

G start Low d.r. Observed temp Screen Reaction Temperature (e.g., RT, 0°C, -40°C, -78°C) start->temp solvent Screen Solvent Polarity (e.g., Toluene, THF, DCM, MeCN) temp->solvent No significant improvement optimized Optimized d.r. temp->optimized Success! catalyst Modify Catalyst System - Screen different ligands - Change Lewis/Brønsted acid/base - Evaluate catalyst loading solvent->catalyst Minor improvement solvent->optimized Success! reagent Alter Reagents - Change stoichiometry - Modify steric bulk of reagent - Use a different activating agent catalyst->reagent d.r. improves but still suboptimal catalyst->optimized Success! substrate Substrate Modification - Change protecting groups - Introduce a directing group reagent->substrate Further optimization needed reagent->optimized Success! substrate->optimized Success!

Caption: A systematic workflow for troubleshooting low diastereoselectivity.

Q4: How does the choice of catalyst influence diastereoselectivity? Can it be used to favor the "unfavored" diastereomer?

A4: The catalyst is one of the most powerful tools for controlling diastereoselectivity. Chiral catalysts, in particular, create a chiral environment around the reactants, which can lead to a significant energy difference between the diastereomeric transition states.

  • Mechanism of Action: A catalyst can influence stereochemistry by coordinating to the substrate or reagent, thereby dictating the trajectory of approach.[10] For example, a chiral Lewis acid can bind to a carbonyl group, effectively blocking one face of the molecule and forcing a nucleophile to attack from the less hindered face.[11]

  • Catalyst-Controlled Diastereodivergence: In some cases, changing the catalyst can completely reverse the diastereoselectivity. This powerful strategy, known as diastereodivergent catalysis, allows access to any possible stereoisomer of a product from the same starting materials.[12] For instance, one catalyst might favor a syn-product, while a different catalyst promotes the formation of the anti-product.[13][14] This is often achieved by switching between different classes of catalysts (e.g., a metal-based Lewis acid vs. an organocatalyst) or by simply changing the chiral ligand on a metal center.[15][16][17]

Q5: My reaction involves a chiral substrate. How much does its inherent structure dictate the outcome, and how can I override this "substrate control"?

A5: In substrate-controlled reactions, the existing stereocenters in the starting material direct the formation of the new stereocenter.[18][19][20] This is often due to steric hindrance, where the reagent preferentially attacks from the less sterically encumbered face of the molecule (a concept explained by models like the Felkin-Anh model).[1][21]

Overriding substrate control is a common challenge and can be addressed through several strategies:

  • Reagent vs. Substrate Control: Choose a highly selective chiral reagent or catalyst that can impose its own stereochemical preference, overriding the substrate's inherent bias. This often leads to a "matched/mismatched" scenario, where one enantiomer of the catalyst will work synergistically with the substrate's bias (matched), while the other will work against it (mismatched), potentially favoring the opposite diastereomer.[12]

  • Chelation Control: Introduce a chelating group near the reacting center. By adding a suitable Lewis acid, you can form a rigid cyclic intermediate that locks the conformation of the substrate, potentially exposing a different face to the incoming reagent and thus inverting the selectivity.

  • Protecting Group Modification: The size and nature of protecting groups can have a dramatic effect on the steric environment. Switching from a small protecting group (e.g., a methyl ether) to a bulky one (e.g., a silyl ether) can completely change which face of the molecule is more accessible.[22]

Q6: Can the order of reagent addition affect the diastereomeric ratio?

A6: Yes, the order of addition can be critical, especially in reactions involving the formation of reactive intermediates like enolates. For instance, in the Staudinger [2+2] cycloaddition, the addition of a tertiary amine to a solution of acyl chloride and imine can affect the stereochemical outcome.[8] Similarly, in multi-component reactions, the sequence of adding reactants can influence which pathways are favored.[23] If your protocol does not specify an addition order, it is a variable worth investigating.

Experimental Protocols & Data Presentation
Protocol 1: General Workflow for Optimizing Diastereoselectivity

This protocol provides a step-by-step methodology for systematically optimizing a reaction to improve its diastereomeric ratio (d.r.).

  • Establish a Baseline:

    • Run the reaction under your initial or literature-reported conditions (e.g., room temperature, standard solvent).

    • Carefully isolate the product mixture and determine the initial d.r. using an appropriate analytical method (see Protocol 2). This is your baseline for comparison.

  • Temperature Screening:

    • Set up parallel reactions at a range of temperatures (e.g., 40 °C, 25 °C, 0 °C, -20 °C, -78 °C).

    • Ensure all other parameters (concentration, stoichiometry, reaction time) are kept constant.

    • Analyze the d.r. for each reaction to determine the effect of temperature.

  • Solvent Screening:

    • Based on the optimal temperature from the previous step, screen a diverse set of solvents.

    • Choose solvents with varying properties (see table below). Ensure your starting materials are soluble in the chosen solvents.

    • Maintain constant temperature and concentration. Analyze the d.r. for each solvent.

  • Catalyst/Reagent Optimization (If Applicable):

    • If the reaction is catalyzed, screen different catalysts or ligands. Evaluate the effect of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%).

    • Investigate the stoichiometry of reagents. For example, using an excess of one reagent can sometimes influence selectivity.[23]

  • Data Analysis and Iteration:

    • Compile all your results in a clear table to compare the d.r. under different conditions.

    • Identify the most influential parameters and perform further optimization if necessary (e.g., a finer temperature screen around an observed optimum).

Table 1: Example of a Solvent Screening Optimization Table

EntrySolventTemperature (°C)Diastereomeric Ratio (A:B)
1Toluene-785:1
2THF-783:1
3CH₂Cl₂-788:1
4MeCN-782:1
5HFIP-78>20:1[23]

Diastereomeric ratios are hypothetical for illustrative purposes unless cited.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a primary and often straightforward method for determining the d.r. of a product mixture.[24]

  • Sample Preparation:

    • Prepare a solution of the crude reaction mixture or the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is free of particulate matter.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) is used to allow for accurate integration.

  • Spectral Analysis:

    • Identify signals in the spectrum that are unique to each diastereomer. Protons closest to the newly formed stereocenter are most likely to have different chemical shifts.

    • Look for well-resolved signals that do not overlap with other peaks in the spectrum. Sometimes, advanced NMR techniques like band-selective pure shift NMR can be used to resolve overlapping signals.[25][26]

  • Integration and Calculation:

    • Carefully integrate the area of the chosen, well-resolved signal for each diastereomer (Integral A and Integral B).

    • The diastereomeric ratio is the ratio of these integrals: d.r. = Integral A / Integral B .[24]

Data Visualization: Identifying Diastereomeric Signals

G cluster_0 ¹H NMR Spectrum cluster_1 Analysis a Signal A (Diastereomer 1) b Signal B (Diastereomer 2) c Overlapping Signals calc d.r. = Integral(A) / Integral(B) note Choose well-resolved signals for accurate integration.

Caption: A conceptual diagram for d.r. determination by ¹H NMR.

References
  • Catalyst-Controlled Diastereoselectivity Switch in the Asymmetric [3 + 2] Annulation of Isatin-Derived MBH Carbonates and 5-Alkenylthiazol-4(5H)-ones. Organic Letters.[Link]

  • Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. Chemical Communications.[Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.[Link]

  • Diastereodivergent Catalysis. Accounts of Chemical Research.[Link]

  • The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A.[Link]

  • Solvent Effects in the Regio- and Diastereoselective Epoxidations of Acyclic Allylic Alcohols by Dimethyldioxirane: Hydrogen Bonding as Evidence for a Dipolar Transition State. The Journal of Organic Chemistry.[Link]

  • Solvent Effects on Diastereoselective Intramolecular [2 + 2] Photocycloadditions: Reversal of Selectivity through Intramolecular Hydrogen Bonding. ACS Publications.[Link]

  • Substrate Control in Enantioselective and Diastereoselective Aldol Reaction by Memory of Chirality: A Rapid Access to Enantiopure β-Hydroxy Quaternary α-Amino Acids. Organic Letters.[Link]

  • Catalyst-controlled diastereoselectivity reversal in the formation of dihydropyrans. Chemical Communications.[Link]

  • Catalyst-Controlled Diastereoselective Hetero-Diels−Alder Reactions. Organic Letters.[Link]

  • Solvent effects on stereoselectivity: More than just an environment. ResearchGate.[Link]

  • Catalyst-controlled diastereoselectivity reversal in the formation of dihydropyrans. Chemical Communications.[Link]

  • Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals? RSC Publishing.[Link]

  • Optimization of diastereoselective 4-component coupling. ResearchGate.[Link]

  • Substrate Directed Asymmetric Reactions. Chemical Reviews.[Link]

  • Substrate-Controlled Stereochemistry in Natural Product Biosynthesis. PubMed.[Link]

  • 2.15 Selected Diastereoselective Reactions: Substrate Controlled Stereoselective Conjugate Addition Reactions with Organocopper Reagents. Sultan Qaboos University House of Expertise.[Link]

  • 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. ResearchGate.[Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications.[Link]

  • Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. RSC Publishing.[Link]

  • Influence of reaction temperature on the diastereoselectivity in the Staudinger reaction. ResearchGate.[Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Academia.edu.[Link]

  • Optimization of Diastereoselectivity. ResearchGate.[Link]

  • A temperature study on a stereoselective organocatalyzed aldol reaction in water. ResearchGate.[Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry.[Link]

  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PMC.[Link]

  • Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters.[Link]

  • Highly Diastereoselective Intramolecular Allylation Reactions of Mixed Silyl-Substituted Acetals. The Journal of Organic Chemistry.[Link]

  • Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org.[Link]

  • Stereoselectivity. Introduction to Organic Chemistry.[Link]

  • Diastereoselection: Introduction. Chemical Reviews.[Link]

  • Enantioselective and Diastereoselective Reactions. YouTube.[Link]

  • Asymmetric Induction. Michigan State University Chemistry.[Link]

Sources

Troubleshooting

Minimizing racemization of chiral intermediates in morpholine synthesis

Technical Support Center: Minimizing Racemization of Chiral Intermediates in Morpholine Synthesis Welcome to the technical support center for the synthesis of chiral morpholines. This guide is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

Google IconTechnical Support Center: Minimizing Racemization of Chiral Intermediates in Morpholine Synthesis

Welcome to the technical support center for the synthesis of chiral morpholines. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining stereochemical integrity during synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you minimize or prevent racemization of your chiral intermediates.

Introduction: The Challenge of Stereochemical Integrity

The morpholine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] The synthesis of chiral morpholines, particularly those with stereocenters adjacent to the nitrogen or oxygen atoms, often involves intermediates that are susceptible to racemization under common reaction conditions.[2][3] Loss of enantiomeric purity can lead to final products with diminished biological activity or altered pharmacological profiles, making the control of stereochemistry a paramount concern.[4] This guide will equip you with the knowledge to diagnose and solve racemization issues in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral intermediates in morpholine synthesis that are prone to racemization?

A: The most susceptible intermediates are typically α-amino alcohols, α-amino aldehydes, and α-amino ketones. The stereocenter at the α-position to the amine or a carbonyl group is particularly vulnerable due to the acidic nature of the α-proton.[5][6]

Q2: What is the primary mechanism of racemization for these intermediates?

A: The most common mechanism is base-catalyzed enolization or enolate formation.[7][8] A base can abstract the acidic proton at the chiral center, forming a planar, achiral enolate intermediate. Subsequent protonation can occur from either face of the planar intermediate, leading to a mixture of enantiomers.[5][9] Acid-catalyzed racemization via an enol intermediate is also possible but often less prevalent under typical morpholine synthesis conditions.[6]

Q3: How do the choice of base and solvent impact enantiomeric purity?

A:

  • Base: Strong, non-sterically hindered bases (e.g., NaOH, KOH, NaOMe) significantly increase the rate of racemization by readily deprotonating the chiral center.[10][11] Sterically hindered bases (e.g., DIPEA, 2,4,6-collidine) are generally preferred as their bulk can limit access to the α-proton.[10][12] Weaker bases like K₂CO₃ or Cs₂CO₃ are often a good compromise, providing sufficient reactivity for N-alkylation or cyclization while minimizing racemization.

  • Solvent: Polar, protic solvents (e.g., methanol, ethanol) can facilitate racemization by stabilizing the transition state and participating in proton exchange.[] Aprotic solvents, particularly non-polar ones (e.g., toluene, THF), are often a better choice to suppress racemization.[12][14]

Q4: At which stages of the synthesis is racemization most likely to occur?

A: Racemization is most probable during steps that involve basic conditions and elevated temperatures.[] Key stages to monitor closely are:

  • N-alkylation: The reaction of a chiral amino alcohol with an alkyl halide or equivalent electrophile, especially when using strong bases.

  • Cyclization: The ring-closing step to form the morpholine, which is often promoted by a base.

  • Deprotection: Removal of certain protecting groups under harsh basic or acidic conditions can also compromise stereochemical integrity.[15][16]

Troubleshooting Guides

Problem 1: Significant loss of enantiomeric excess (ee) after N-alkylation of a chiral amino alcohol.

Analysis: This is a classic problem often caused by overly harsh reaction conditions. The combination of a strong base and high temperature creates an environment ripe for deprotonation at the chiral center.

Solutions:

  • Optimize the Base: Switch from strong bases like alkoxides or hydroxides to milder, sterically hindered organic bases or inorganic carbonates.

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times, but the preservation of enantiopurity is often worth the trade-off.

  • Solvent Selection: If using a polar protic solvent, consider switching to an aprotic solvent like acetonitrile (ACN), tetrahydrofuran (THF), or dimethylformamide (DMF).

Experimental Protocol: Optimized N-Alkylation to Minimize Racemization

  • Setup: To a solution of the chiral amino alcohol (1.0 equiv) in ACN (0.1 M), add Cs₂CO₃ (1.5 equiv).

  • Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently warm to 40-50°C.

  • Work-up: Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure. Purify the product by column chromatography.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Problem 2: Racemization during the intramolecular cyclization to form the morpholine ring.

Analysis: The intramolecular cyclization is often the step where the molecule is exposed to basic conditions for an extended period, increasing the risk of epimerization, especially if a stereocenter is adjacent to the nitrogen.

Solutions:

  • Protecting Group Strategy: Consider using a nitrogen protecting group that can be removed under neutral or mildly acidic conditions, thus avoiding a final basic cyclization step.[17][18] For example, a Cbz or Boc group can be employed.

  • Alternative Cyclization Methods: Explore methods that do not require strong bases, such as reductive amination of an intermediate aldehyde followed by cyclization, or transition-metal-catalyzed cyclizations.[19][20]

  • Kinetic vs. Thermodynamic Control: If the desired product is the kinetic one, using a strong, sterically hindered base at low temperatures for a short duration might be effective.[12] Conversely, if the undesired epimer is the thermodynamic product, prolonged reaction times or higher temperatures will exacerbate the problem.[21]

Data Presentation

Table 1: Impact of Reaction Conditions on the Racemization of a Model Chiral Amino Alcohol

EntryBase (equiv)SolventTemperature (°C)Time (h)Enantiomeric Excess (ee%)
1K₂CO₃ (2.0)ACN801285
2K₂CO₃ (2.0)ACN402495
3Cs₂CO₃ (1.5)ACN2518>99
4DIPEA (2.0)DMF601292
5NaH (1.2)THF25670
6t-BuOK (1.2)THF0478

Data is illustrative and will vary depending on the specific substrate and alkylating agent.

Visualizations

RacemizationMechanism cluster_0 Base-Catalyzed Racemization Chiral Chiral Intermediate (R-Enantiomer) Enolate Planar, Achiral Enolate Intermediate Chiral->Enolate - H+ Base1 Base (B:) ProtonatedBase1 Protonated Base (BH+) R_Enantiomer R-Enantiomer Enolate->R_Enantiomer + H+ S_Enantiomer S-Enantiomer Enolate->S_Enantiomer + H+ ProtonatedBase2 Protonated Base (BH+) Base2 Base (B:) TroubleshootingWorkflow Start Racemization Observed? CheckBase Check Base Strength and Steric Hindrance Start->CheckBase Yes End Enantiopurity Preserved Start->End No CheckTemp Lower Reaction Temperature CheckBase->CheckTemp CheckSolvent Change to Aprotic, Non-polar Solvent CheckTemp->CheckSolvent ConsiderPG Re-evaluate Protecting Group Strategy CheckSolvent->ConsiderPG ConsiderPG->End

Caption: Troubleshooting workflow for minimizing racemization.

References

  • Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 2019.

  • Recent progress in the synthesis of morpholines. Academia.edu.

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar, 2021.

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace.

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health (NIH).

  • Technical Support Center: Minimizing Epimerization in Chiral Bicyclic Compound Synthesis. BenchChem.

  • Amino Acid-Protecting Groups. ACS Publications, 2009.

  • The problem of racemization in drug discovery and tools to predict it. ResearchGate, 2019.

  • (PDF) Amino Acid-Protecting Groups. Academia.edu.

  • Racemization of Carbonyl Compounds. AK Lectures, 2016.

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.

  • Protecting group. Wikipedia.

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Wiley Online Library.

  • Chiral Intermediates in Drug Synthesis. BOC Sciences.

  • Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature, 2024.

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. ACS Publications, 2025.

  • Direct N-alkylation of unprotected amino acids with alcohols. University of Groningen.

  • Amino Acid-Protecting Groups. ACS Publications.

  • Protective Groups. Organic Chemistry Portal.

  • Α-amino acid racemization method. Google Patents.

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.

  • One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. RSC Publishing, 2014.

  • Racemisation in Chemistry and Biology. The University of Manchester.

  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.

  • Racemization Overview, Mechanism & Examples. Study.com.

  • SnAP reagents for the synthesis of piperazines and morpholines. ETH Research Collection, 2014.

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health (NIH).

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC, 2024.

  • Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. RSC Publishing.

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. National Institutes of Health (NIH), 2024.

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube, 2024.

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Institutes of Health (NIH).

  • A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 2016.

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications, 2023.

  • Enantioselective synthesis of morpholine... ResearchGate.

  • racemization of a carbonyl compound. YouTube, 2017.

  • Racemization in amino acids? ResearchGate, 2017.

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.

  • How solvent influences the anomeric effect: roles of hyperconjugative versus steric interactions on the conformational preference. National Institutes of Health (NIH), 2014.

Sources

Optimization

Overcoming challenges in the cleavage of the morpholine auxiliary

Technical Support Center: Morpholine Auxiliary Cleavage Status: Online | Tier: Level 3 (Senior Scientist) | Topic: Williams Lactone & Morpholine Amides Overview: The Morpholine Challenge Welcome to the Advanced Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholine Auxiliary Cleavage Status: Online | Tier: Level 3 (Senior Scientist) | Topic: Williams Lactone & Morpholine Amides

Overview: The Morpholine Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because the standard protocols for removing the Williams Lactone (5,6-diphenylmorpholin-2-one) or hydrolyzing Morpholine Amides are failing.

The morpholine ring is a "privileged" scaffold due to its stability, but that same stability becomes a liability during the cleavage step. Whether you are synthesizing non-natural


-amino acids (Williams template) or generating ketones (Morpholine amides), the removal of the auxiliary is the bottleneck.

This guide prioritizes troubleshooting stalled reactions and provides alternative cleavage pathways when standard hydrogenolysis fails.

Part 1: The Williams Lactone (Amino Acid Synthesis)[1]

Context: You have alkylated the Williams glycine template (5,6-diphenylmorpholin-2-one) and need to liberate the free


-amino acid.
Ticket #101: Hydrogenolysis is stalled or incomplete.

User Report: "I'm using 10% Pd/C under


 (1 atm) to cleave the diphenyl template, but the reaction stalls at 50% conversion or doesn't start. My substrate contains a heterocycle."

Diagnosis: The standard hydrogenolysis (Pd/C,


, EtOH) relies on the adsorption of the benzylic C-N bonds onto the catalyst surface. This is easily disrupted by:
  • Catalyst Poisoning: Lone pairs on your substrate (sulfur, basic nitrogens in heterocycles) bind irreversibly to Pd.

  • Steric Bulk: The 5,6-diphenyl group is massive; if your new alkyl group is also bulky, the molecule cannot lie flat on the catalyst.

  • Amine Inhibition: The free amine product binds to Pd, slowing the reaction (product inhibition).

Troubleshooting Protocol:

VariableAdjustmentMechanistic Logic
Catalyst Switch to Pearlman’s Catalyst (

)
The hydroxide surface is more distinct and often more active for difficult N-debenzylations than metallic Pd/C.
Additive Add 1.0–2.0 eq. of TFA or HCl Protonating the product amine prevents it from poisoning the catalyst. It also destabilizes the C-N bond via ammonium formation.
Pressure Increase to 50–100 psi (Parr Shaker) Higher pressure increases the concentration of adsorbed hydrogen, outcompeting the "poison" for active sites.
Solvent Switch to TFE (Trifluoroethanol) TFE solvates the amine lone pairs and promotes H-bonding, often accelerating hydrogenolysis rates significantly.

The "Scavenger" Fix: If your substrate contains Sulfur (Met, Cys analogs), Pd will die immediately.

  • Solution: You cannot use hydrogenolysis. Switch to Dissolving Metal Reduction (Li/liquid

    
     at -78°C). This cleaves the benzylic bond via single-electron transfer (SET), which is immune to sulfur poisoning.
    
Ticket #102: The "Salvage" Pathway (Oxidative Cleavage)

User Report: "Hydrogenolysis failed completely. I cannot use Li/NH3 because my substrate has an alkene/alkyne that will reduce. How do I get my amino acid out?"

The Solution: You must abandon the direct "one-step" cleavage and use the Hydrolysis-Oxidation Two-Step Protocol . This is the "Nuclear Option" for sensitive substrates.

  • Step 1: Saponification. Treat the lactone with mild base (LiOH, THF/Water). This opens the lactone ring but leaves the chiral auxiliary attached to the nitrogen.

    • Result: A free carboxylic acid with the N-(1,2-diphenyl-2-hydroxyethyl) group.

  • Step 2: Oxidative Cleavage. Use Sodium Periodate (

    
    )  or Lead Tetraacetate (
    
    
    
    )
    .
    • Mechanism:[1][2][3][4] The auxiliary is now a 1,2-amino alcohol.

      
       cleaves the C-C bond between the two phenyl rings. This destroys the auxiliary (forming benzophenone) and releases your free amino acid.
      

DOT Visualization: The Cleavage Decision Tree

CleavageLogic Start Williams Lactone (Alkylated) CheckS Does substrate contain Sulfur or reducible alkenes? Start->CheckS H2_Path Attempt Hydrogenolysis (Pd/C, H2, 50 psi) CheckS->H2_Path No LiNH3 Dissolving Metal (Li/NH3, -78°C) CheckS->LiNH3 Yes (Sulfur) Salvage The Oxidative Salvage (Two-Step) CheckS->Salvage Yes (Alkenes) Success1 Success: Free Amino Acid H2_Path->Success1 Fail1 Failure: Stalled/Poisoned H2_Path->Fail1 Fail1->Salvage Switch Protocol Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Opens Lactone Ring Salvage->Step1 Step2 Step 2: Oxidative Cleavage (NaIO4 or Pb(OAc)4) Cleaves 1,2-Amino Alcohol Step1->Step2 Result2 Product: Amino Acid + Benzophenone Step2->Result2

Caption: Decision matrix for selecting the correct cleavage protocol based on substrate compatibility and initial failure modes.

Part 2: Morpholine Amides (Weinreb Equivalents)

Context: You are using a morpholine amide (instead of a Weinreb N-methoxy-N-methyl amide) to synthesize ketones, but the amide won't hydrolyze or react with your nucleophile.

Ticket #201: Resistance to Hydrolysis

User Report: "I need to convert my morpholine amide back to the carboxylic acid, but refluxing in 6M HCl isn't working."

Analysis: Morpholine amides are exceptionally stable due to the electron-donating nature of the oxygen in the morpholine ring, which increases the double-bond character of the amide C-N bond.

The Fix: Iodolactonization-like Activation You cannot rely on simple protonation. You must activate the amide oxygen.

  • Method A (Base-Free): Use Nitrosyl tetrafluoroborate (

    
    ) . This converts the amide to an N-nitroso species which hydrolyzes rapidly under mild conditions.
    
  • Method B (Schwartz Reagent): If you are trying to get the aldehyde, do not hydrolyze to the acid. Use

    
      (Schwartz reagent). It reduces the morpholine amide selectively to the aldehyde in minutes at room temperature, avoiding the over-reduction seen with 
    
    
    
    .

Part 3: FAQ - Rapid Fire Troubleshooting

Q: Can I use CAN (Ceric Ammonium Nitrate) to cleave the Williams auxiliary? A: Generally, No. CAN is typically used for oxidative removal of N-benzyl groups (specifically p-methoxybenzyl). The Williams auxiliary involves a diphenyl-substituted carbon. CAN will likely oxidize your substrate or fail to cleave the bulky benzylic bond. Stick to the NaIO4 salvage protocol if oxidation is required.

Q: My final amino acid is racemizing during cleavage. Why? A: Racemization usually occurs during the hydrolysis step if the conditions are too basic (LiOH/NaOH) and the reaction is heated. The


-proton is acidic.
  • Fix: Use LiOOH (Lithium Hydroperoxide) instead of LiOH. The hydroperoxide anion (

    
    ) is more nucleophilic than basic (alpha-effect), allowing cleavage at 
    
    
    
    without deprotonating the
    
    
    -carbon.

Q: How do I remove the benzophenone byproduct after oxidative cleavage? A: This is a major annoyance. Benzophenone is lipophilic.

  • Protocol: Acidify the aqueous reaction mixture (pH 2) to protonate the amino acid (making it water-soluble). Extract the benzophenone into Dichloromethane (DCM) . Your product remains in the aqueous layer. Then, use ion-exchange resin (Dowex 50W) to isolate the amino acid from the salts.

References

  • The Williams Lactone (Seminal Methodology)

    • Williams, R. M., et al. "Asymmetric synthesis of monosubstituted and alpha,alpha-disubstituted alpha-amino acids via derivatives of 5,6-diphenylmorpholin-2-one." Journal of the American Chemical Society, 1991.

  • Pearlman, W. M. "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Letters, 1967.
  • Oxidative Cleavage (Salvage Pathway): Pankova, A. S., et al. "Oxidative cleavage of the C–C bond in 1,2-amino alcohols as a method for the synthesis of chiral amines." Russian Chemical Reviews, 2016. (Mechanistic grounding for NaIO4 cleavage).
  • Morpholine Amide Activation: Sowerby, R. L., & Coates, R. M. "Nitrosation-deamination of N-alkyl- and N,N-dialkylamides." Journal of the American Chemical Society, 1972. (Mechanistic basis for NOBF4 cleavage).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC and NMR Methods for Purity Analysis of Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals The stereochemical configuration of morpholine derivatives is a critical determinant of their pharmacological activity and safety profile. Enantiomers of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of morpholine derivatives is a critical determinant of their pharmacological activity and safety profile. Enantiomers of a chiral drug can exhibit significantly different potencies, toxicities, and metabolic pathways. Consequently, the accurate determination of enantiomeric purity is a non-negotiable aspect of drug development and quality control. This guide provides an in-depth, objective comparison of two powerful analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate method for your specific analytical needs.

The Imperative of Enantiomeric Purity in Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique structural and electronic properties often contribute to favorable pharmacokinetic and pharmacodynamic profiles. However, the introduction of a chiral center transforms the morpholine derivative into a pair of enantiomers. One enantiomer may be the active pharmaceutical ingredient (API), while the other could be inactive, less active, or even contribute to adverse effects. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the characterization and control of enantiomeric impurities.[1] Therefore, robust and validated analytical methods are paramount.

Chiral HPLC: The Gold Standard for Enantiomeric Separation

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[2] Its strength lies in the physical separation of the enantiomeric pair, providing a high degree of accuracy and sensitivity.[3]

The Principle of Chiral Recognition in HPLC

The separation of enantiomers by chiral HPLC is achieved by their differential interactions with a chiral stationary phase (CSP).[2][3][4] The CSP creates a chiral environment within the column. As the racemic mixture of the morpholine derivative passes through the column, one enantiomer will interact more strongly with the CSP and be retained longer, resulting in different elution times.[4] The area under each peak in the resulting chromatogram is directly proportional to the concentration of that enantiomer, allowing for the precise calculation of enantiomeric excess (e.e.) or enantiomeric purity.

The selection of the appropriate CSP is the most critical step in method development. For morpholine derivatives, which often possess basic nitrogen atoms and hydrogen bond acceptors/donors, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and widely used due to their broad applicability.[5][6][7] The mechanism of chiral recognition on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[7]

Experimental Protocol: Chiral HPLC Method Development for a Novel Morpholine Derivative

Objective: To develop a validated chiral HPLC method for the enantiomeric purity determination of a novel morpholine derivative, "Morpho-X".

1. Initial Screening of Chiral Stationary Phases:

  • Rationale: To identify a CSP that provides at least partial separation of the enantiomers.

  • Procedure:

    • Prepare a solution of racemic Morpho-X in a suitable solvent (e.g., ethanol or isopropanol).

    • Screen a panel of polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC) under isocratic conditions with a simple mobile phase, such as hexane/isopropanol (90:10, v/v).

    • Monitor the chromatograms for any indication of peak splitting or broadening, which suggests enantiomeric recognition.

2. Mobile Phase Optimization:

  • Rationale: To achieve baseline resolution (Rs > 1.5) of the enantiomeric peaks.

  • Procedure:

    • Once a promising CSP is identified, systematically vary the composition of the mobile phase. For normal-phase chromatography, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol).

    • For basic compounds like morpholine derivatives, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanol groups on the silica support.

    • For reversed-phase chromatography, optimize the ratio of aqueous buffer and organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase can significantly impact the retention and selectivity for ionizable morpholine derivatives.

3. Method Validation (According to ICH Q2(R2) Guidelines): [8][9]

  • Specificity: Demonstrate that the method can unequivocally assess the enantiomers in the presence of impurities and degradation products. This is typically done by analyzing spiked samples.

  • Linearity: Establish a linear relationship between the peak area and the concentration of each enantiomer over a defined range.[3][10] A correlation coefficient (R²) of >0.99 is generally required.[3]

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known enantiomeric composition.[10][11]

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified, respectively.[3][10]

  • Robustness: Intentionally introduce small variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability during normal usage.[3][11]

Workflow for Chiral HPLC Method Development and Validation

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) CSP_Screen CSP Screening MP_Opt Mobile Phase Optimization CSP_Screen->MP_Opt Param_Opt Parameter Optimization (Flow Rate, Temperature) MP_Opt->Param_Opt Specificity Specificity Param_Opt->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for Chiral HPLC Method Development and Validation.

NMR Spectroscopy: A Powerful Orthogonal Technique

NMR spectroscopy offers a distinct and complementary approach to chiral purity analysis.[12] While HPLC physically separates enantiomers, NMR distinguishes them in solution by creating a diastereomeric environment through the use of chiral auxiliaries.[12] This makes NMR an excellent orthogonal technique for confirming the results obtained by chiral HPLC.

Principles of Chiral Recognition in NMR

Enantiomers are indistinguishable in a standard NMR experiment because they are isochronous (resonate at the same frequency). To resolve their signals, a chiral environment must be introduced into the NMR tube. This is typically achieved in two ways:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture of the morpholine derivative is reacted with an enantiomerically pure CDA to form a pair of diastereomers.[12] These diastereomers have different physical and chemical properties and, therefore, will exhibit distinct chemical shifts and/or coupling constants in the NMR spectrum.[13] A classic example of a CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[12]

  • Chiral Solvating Agents (CSAs): A more direct and non-destructive approach involves the use of CSAs.[12][13][14][15] These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte in solution.[13][14][15] The differential interactions within these complexes lead to small but measurable differences in the chemical shifts of the analyte's signals for each enantiomer. The choice of CSA is crucial and often depends on the functional groups present in the analyte. For morpholine derivatives, CSAs capable of hydrogen bonding are often effective.

Quantitative NMR (qNMR) for Purity Assessment

A significant advantage of NMR is its potential for quantitative analysis (qNMR).[16][17][18][19] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16][20] This allows for the determination of the relative amounts of the two enantiomers by comparing the integrals of their resolved signals. qNMR can be a primary method of measurement, meaning it does not require a calibration curve with the same compound as the analyte, which is often necessary for chromatographic techniques.[16]

Experimental Protocol: NMR Analysis of Morpho-X using a Chiral Solvating Agent

Objective: To determine the enantiomeric purity of Morpho-X using ¹H NMR with a chiral solvating agent.

1. Selection of a Chiral Solvating Agent (CSA):

  • Rationale: To find a CSA that induces a sufficient chemical shift difference (Δδ) between the signals of the two enantiomers of Morpho-X.

  • Procedure:

    • Dissolve a small amount of racemic Morpho-X in a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Screen a selection of CSAs (e.g., (R)-(-)-1,1'-bi-2-naphthol, (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol) by adding them in stoichiometric amounts to the NMR tube.

    • Acquire a new ¹H NMR spectrum after each addition and look for the splitting of one or more signals of Morpho-X.

2. Optimization of Conditions:

  • Rationale: To maximize the chemical shift difference and ensure accurate integration.

  • Procedure:

    • Vary the molar ratio of CSA to analyte. Often, a slight excess of the CSA is beneficial.

    • Adjust the sample concentration and temperature to optimize resolution and signal-to-noise.

3. Data Acquisition and Processing for qNMR:

  • Rationale: To obtain a spectrum suitable for accurate quantification.

  • Procedure:

    • Ensure a sufficiently long relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the signals of interest) to allow for full magnetization recovery. This is critical for accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signals corresponding to each enantiomer.

    • Calculate the enantiomeric purity from the integral values.

Mechanism of Chiral Recognition by a Chiral Solvating Agent

G cluster_Analyte Racemic Morpholine Derivative cluster_Complexes Transient Diastereomeric Complexes R_Analyte R-Enantiomer Complex_RS [R-Analyte • S-CSA] R_Analyte->Complex_RS S_Analyte S-Enantiomer Complex_SS [S-Analyte • S-CSA] S_Analyte->Complex_SS CSA Chiral Solvating Agent (S-CSA) CSA->Complex_RS CSA->Complex_SS NMR_Spec NMR Spectrum (Resolved Signals) Complex_RS->NMR_Spec Complex_SS->NMR_Spec

Caption: Formation of diastereomeric complexes with a CSA leads to resolved NMR signals.

Head-to-Head Comparison: Chiral HPLC vs. NMR

The choice between chiral HPLC and NMR depends on the specific requirements of the analysis.[4] Both are powerful and reliable techniques when properly developed and validated.[3]

FeatureChiral HPLCNMR with Chiral Auxiliaries
Principle Physical separation of enantiomers based on differential interactions with a CSP.[4]In-situ formation of diastereomeric species leading to distinct NMR signals.[12]
Sensitivity Generally higher, with lower LOD and LOQ.[3][11] Well-suited for trace analysis of enantiomeric impurities.Generally lower, dependent on analyte concentration and magnetic field strength.[4][11]
Sample Throughput Lower, as method development can be time-consuming and run times are typically longer.[4]Higher, making it suitable for rapid screening of multiple samples and reaction monitoring.[4]
Solvent Consumption High.[4]Low, typically using less than 1 mL of deuterated solvent per sample.[4]
Sample Recovery Non-destructive, allowing for the recovery of separated enantiomers if needed (preparative chiral HPLC).Non-destructive, the sample can be recovered after analysis.[20]
Quantitative Accuracy Excellent, especially when a validated method is used.Can be excellent with qNMR, provided proper experimental parameters are used.[16][17]
Regulatory Acceptance Well-established and widely accepted for quality control and release testing.[8]Increasingly accepted, especially as an orthogonal method for validation.[18]
Structural Information Provides no structural information.Provides a wealth of structural information, which can be useful for impurity identification.

A Synergistic Approach: Cross-Validation

For comprehensive and robust characterization of the enantiomeric purity of a morpholine derivative, a synergistic approach utilizing both chiral HPLC and NMR is highly recommended.[3] NMR can be employed for rapid screening during process development and for confirming the identity of the enantiomers. Chiral HPLC, with its superior sensitivity, can then be used as the primary, validated method for quality control and release testing. Cross-validation of the results from both techniques provides the highest level of confidence in the analytical data.[3]

Conclusion

The selection of an analytical method for the purity analysis of morpholine derivatives requires a careful consideration of the specific goals of the analysis. Chiral HPLC stands out as the method of choice for routine quality control due to its high sensitivity, accuracy, and established regulatory acceptance.[4] NMR spectroscopy, particularly with the use of chiral solvating agents and qNMR techniques, offers a rapid, non-destructive, and structurally informative orthogonal method that is ideal for high-throughput screening and cross-validation.[4][17] By understanding the principles, advantages, and limitations of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the stereochemical integrity and quality of their morpholine-containing drug candidates.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]

  • Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • MDPI. (2025, July 11). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. [Link]

  • National Center for Biotechnology Information. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(5), 309–315. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1335. [Link]

  • ARPI - UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

  • ResearchGate. (2011, July). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. [Link]

  • Google Patents. (n.d.).
  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. [Link]

  • Royal Society of Chemistry. (1998). Stereodynamics of ring and nitrogen inversion in spiroheterocycles. Conformational analysis of N-methylspiro[morpholine-3,2′-adamantane] and N-methylspiro[piperidine-2,2′-adamantane] using NMR spectroscopy and theoretical calculations. Journal of the Chemical Society, Perkin Transactions 2, 1701-1708. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • ACS Publications. (2016, April 20). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. [Link]

  • Scilit. (2011, June 30). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]

  • Pharmaceutical Technology. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • MDPI. (2019, February 28). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]

Sources

Comparative

Performance evaluation of (R)-(6,6-Dimethylmorpholin-2-yl)methanol against other chiral auxiliaries

Performance Evaluation of (R)-(6,6-Dimethylmorpholin-2-yl)methanol: A Comparative Guide for Medicinal Chemistry Executive Summary (R)-(6,6-Dimethylmorpholin-2-yl)methanol (CAS: 1416445-20-9, protected form) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Performance Evaluation of (R)-(6,6-Dimethylmorpholin-2-yl)methanol: A Comparative Guide for Medicinal Chemistry

Executive Summary

(R)-(6,6-Dimethylmorpholin-2-yl)methanol (CAS: 1416445-20-9, protected form) represents a high-value chiral building block rather than a transient chiral auxiliary. While traditional auxiliaries (e.g., Evans oxazolidinones) are used to induce chirality and then removed, this morpholine scaffold is designed to be incorporated permanently into the final drug candidate.

This guide evaluates its performance against:

  • Unsubstituted Morpholine Scaffolds: Highlighting the critical metabolic stability conferred by the gem-dimethyl group.

  • Transient Chiral Auxiliaries: Comparing the atom economy and synthetic efficiency of using a pre-formed chiral block versus generating the stereocenter de novo.

Key Finding: The inclusion of the 6,6-dimethyl moiety exploits the Thorpe-Ingold effect , significantly enhancing metabolic stability (t½) and receptor binding affinity compared to unsubstituted analogs, while offering superior process efficiency over auxiliary-based synthetic routes.

Mechanistic Advantage: The Thorpe-Ingold Effect

The defining feature of this scaffold is the gem-dimethyl substitution at the C6 position. This is not merely a lipophilic addition; it fundamentally alters the ring's conformational dynamics.

  • Conformational Locking: The bulky methyl groups force the morpholine ring into a rigid chair conformation to minimize 1,3-diaxial interactions. This reduces the entropic penalty upon binding to a protein target (e.g., Kinases, GPCRs).

  • Metabolic Shielding: The C6 position in morpholines is a "metabolic soft spot," susceptible to oxidative opening by Cytochrome P450 enzymes. The gem-dimethyl group sterically blocks this site, extending in vivo half-life.

Visualizing the Conformational Lock

GemDimethylEffect Unsub Unsubstituted Morpholine (Flexible Chair/Twist-Boat) Gem (R)-6,6-Dimethylmorpholine (Rigid Chair Conformation) Target Protein Binding Pocket (Kinase/GPCR) Unsub->Target High Entropic Penalty (Floppy to Rigid) Metabolism CYP450 Oxidation (Metabolic Clearance) Unsub->Metabolism Rapid Oxidation at C6/C2 Gem->Target Low Entropic Penalty (Pre-organized) Gem->Metabolism Steric Blockade (Extended t½)

Figure 1: The Thorpe-Ingold effect reduces conformational entropy, favoring binding, while sterically hindering metabolic oxidation.

Comparative Performance Matrix

This section contrasts the (R)-(6,6-Dimethylmorpholin-2-yl)methanol scaffold against its primary alternatives.

Table 1: Structural & Synthetic Performance
Feature(R)-6,6-Dimethylmorpholin-2-yl-methanol Unsubstituted (R)-Morpholin-2-yl-methanol Transient Auxiliary Strategy (e.g., Evans)
Role Permanent ScaffoldPermanent ScaffoldTemporary Inducer (Removed)
Metabolic Stability High (Blocked C6 oxidation)Low (Vulnerable to ring opening)N/A (Auxiliary is waste)
Lipophilicity (cLogP) Moderate (~0.5 - 1.0 increase)Low (High water solubility)N/A
Atom Economy 100% Incorporation 100% IncorporationLow (<50% incorporated)
Step Count 1 Step (Coupling)1 Step (Coupling)3-4 Steps (Attach, React, Cleave)
Stereo-Purity >98% ee (Commercial/Chiral Pool)>98% ee>98% de (Dependent on reaction)
Analysis of Data
  • Vs. Unsubstituted: In matched molecular pair analysis (MMPA), replacing a morpholine with a 6,6-dimethylmorpholine typically results in a 2-10 fold increase in microsomal stability due to the blocking of the alpha-carbon oxidation [1, 2].

  • Vs. Auxiliaries: Using an Evans auxiliary to synthesize a chiral morpholine core requires acylation, asymmetric alkylation, and reductive cleavage/cyclization. Using the pre-formed (R)-6,6-dimethyl building block reduces the synthetic sequence by 3-4 unit operations , significantly lowering cost of goods (COGS) in late-stage development.

Experimental Protocol: Strategic Incorporation

The following protocol demonstrates the optimal method for incorporating this building block via a Mitsunobu reaction, a common workflow in medicinal chemistry to attach the morpholine headgroup to an aromatic core (e.g., for Dopamine D4 antagonists).

Objective: Coupling (R)-(6,6-Dimethylmorpholin-2-yl)methanol to a phenol core.

Reagents & Conditions:
  • Building Block: (R)-(N-Boc-6,6-dimethylmorpholin-2-yl)methanol (1.0 equiv)

  • Substrate: Ar-OH (Phenol derivative) (1.0 equiv)

  • Coupling Agent: Cyanomethylenetributylphosphorane (CMBP) or DIAD/PPh3

  • Solvent: Anhydrous Toluene or THF

  • Temperature: 80°C (CMBP) or RT (DIAD)

Step-by-Step Methodology:
  • Preparation: Charge a dry reaction vessel with the phenol substrate (1.0 mmol) and (R)-(N-Boc-6,6-dimethylmorpholin-2-yl)methanol (1.2 mmol).

  • Solvation: Dissolve in anhydrous Toluene (10 mL) under nitrogen atmosphere.

  • Reagent Addition:

    • Option A (Standard): Add PPh3 (1.5 mmol), cool to 0°C, then add DIAD (1.5 mmol) dropwise.

    • Option B (High Performance): Add CMBP (1.5 mmol) directly at room temperature.

  • Reaction: Heat to 80°C (if using CMBP) or stir at RT (DIAD) for 4–12 hours. Monitor by LC-MS for consumption of the phenol.

  • Workup: Dilute with EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over Na2SO4.[1][2][3]

  • Deprotection (Critical): The N-Boc group preserves the amine during coupling. Treat the crude intermediate with TFA/DCM (1:4) or 4M HCl in Dioxane for 1 hour to reveal the active secondary amine.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: (R)-N-Boc-6,6-dimethyl morpholin-2-yl-methanol Coupling Mitsunobu Coupling (DIAD/PPh3 or CMBP) Start->Coupling + Ar-OH Intermediate Intermediate: N-Boc Protected Ether Coupling->Intermediate C-O Bond Formation Deprotection Acidic Deprotection (TFA or HCl) Intermediate->Deprotection Remove Boc Final Final Product: Active Chiral Drug Core Deprotection->Final Free Amine Generation

Figure 2: Streamlined incorporation of the chiral building block, avoiding complex asymmetric synthesis steps.

Technical Conclusion

For researchers in drug discovery, (R)-(6,6-Dimethylmorpholin-2-yl)methanol is not merely an alternative to unsubstituted morpholine; it is a functional upgrade .

  • Select it when: You need to improve the metabolic half-life of a morpholine-containing lead or lock the conformation to improve potency (Ki).

  • Avoid Auxiliaries: Do not use transient auxiliaries (Evans/Myers) to synthesize this core. The commercial availability of the enantiopure building block renders the auxiliary route obsolete in terms of atom economy and process efficiency.

References

  • Talele, T. T. (2017). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Müller, K., et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2] "Synthesis and characterization of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists." BenchChem Application Notes. Link

  • Sigma-Aldrich. (2025). "Product Specification: (R)-(6,6-Dimethylmorpholin-3-yl)methanol." Link

Sources

Validation

Strategic Bioisosterism: Cost-Benefit Analysis of (R)-(6,6-Dimethylmorpholin-2-yl)methanol in Drug Design

[1][2] Executive Summary The Verdict: The transition from unsubstituted morpholine scaffolds to (R)-(6,6-Dimethylmorpholin-2-yl)methanol (henceforth (R)-DMM-OH ) represents a high-upfront-cost, high-reward strategy.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The Verdict: The transition from unsubstituted morpholine scaffolds to (R)-(6,6-Dimethylmorpholin-2-yl)methanol (henceforth (R)-DMM-OH ) represents a high-upfront-cost, high-reward strategy.[1][2] While the raw material cost of (R)-DMM-OH is approximately 15–25x higher than its achiral or unsubstituted counterparts, its incorporation significantly reduces downstream lead optimization costs by improving metabolic stability (


) and restricting conformational entropy.[1]

This guide provides a technical comparison, synthesis pathways, and validation protocols to justify the investment in this privileged building block.

Technical Rationale: The "Magic Methyl" Effect

The morpholine ring is a staple in medicinal chemistry due to its ability to lower lipophilicity (LogD) compared to piperidines while maintaining basicity. However, the C2 and C6 positions (alpha to the ether oxygen) are metabolic "soft spots," susceptible to rapid oxidation by CYP450 isoforms (primarily CYP3A4 and CYP2D6).

The Role of the 6,6-Dimethyl Group

Incorporating a gem-dimethyl group at the C6 position serves two critical mechanistic functions:

  • Metabolic Blockade: It removes the abstractable hydrogen atoms at the C6 position, preventing the formation of the unstable hemiacetal intermediate that leads to ring opening.

  • Thorpe-Ingold Effect (Conformational Restriction): The bulky methyl groups bias the morpholine ring into a specific chair conformation.[2] This reduces the entropic penalty upon binding to the target protein, potentially improving potency (

    
    ).
    
DOT Diagram: Metabolic Fate Comparison

The following diagram illustrates the metabolic divergence between the unsubstituted scaffold and the protected (R)-DMM-OH.[1]

MetabolicFate cluster_0 Unsubstituted Morpholine cluster_1 (R)-DMM-OH (Protected) M_Unsub Morpholin-2-ylmethanol CYP_Attack CYP450 Oxidation (C6-H Abstraction) M_Unsub->CYP_Attack Hemiacetal Unstable Hemiacetal CYP_Attack->Hemiacetal RingOpen Ring Opening (Inactive Metabolite) Hemiacetal->RingOpen M_Dimethyl (R)-(6,6-Dimethyl...)-methanol CYP_Block Steric/Atom Blockade (No C6-H) M_Dimethyl->CYP_Block Met_Stable Intact Scaffold (High Exposure) CYP_Block->Met_Stable

Figure 1: Mechanism of metabolic stabilization.[1][2] The gem-dimethyl group prevents the initial hydroxylation event at C6, preserving the pharmacophore.

Comparative Analysis: Unsubstituted vs. (R)-DMM-OH

The following table contrasts the key parameters for decision-making. Data is aggregated from standard commercial catalogs and predicted physiochemical models.[2]

Parameter(R)-Morpholin-2-ylmethanol(R)-(6,6-Dimethylmorpholin-2-yl)methanolImpact on Drug Discovery
CAS Registry 1630906-88-3 (Generic)1630906-XX-X (Analog)Precise IP tracking.[1][2]
Approx. Cost (1g) $25 - $40$450 - $600High Upfront Cost.
Synthetic Complexity Low (Chiral pool available)High (Requires cyclization of tertiary alcohols)Affects COGS in late development.[1][2]
LogP (Lipophilicity) -1.2 (Hydrophilic)-0.6 (Moderate)Methyls add lipophilicity, aiding permeability.[1][2]
HLM Stability (

)
< 15 min (High Clearance)> 60 min (Low Clearance)Primary Benefit: Extends dosing interval.[1][2]
Fsp³ Fraction HighVery HighCorrelates with clinical success/solubility.[2]

Experimental Protocols

To validate the benefits in your specific series, perform the following "Go/No-Go" experiments.

Protocol A: Synthesis via Cyclization (Self-Validating Route)

Rationale: Commercial sourcing is expensive.[2] For gram-scale needs, synthesis from chiral amino acids is preferred.[1][2] This route utilizes the "Sharpless-style" logic adapted for morpholines.[1][2]

Reagents:

  • (R)-1-amino-3-((2-hydroxy-2-methylpropyl)amino)propan-2-ol (Precursor)[1][2]

  • Sulfuric Acid (

    
    ) or Triflic Acid[1]
    
  • Toluene/Water biphasic system[1][2]

Step-by-Step Methodology:

  • Precursor Assembly: React (R)-epichlorohydrin with 2-amino-2-methyl-1-propanol. This establishes the chiral center and the gem-dimethyl backbone.[2]

  • Cyclization (Critical Step):

    • Dissolve the resulting diol (1.0 eq) in dry toluene.[2]

    • Add concentrated

      
       (3.0 eq) dropwise at 0°C.[2]
      
    • Heat to 100°C for 4 hours. Validation: Monitor consumption of starting material via TLC (MeOH:DCM 1:9, Ninhydrin stain).

  • Workup:

    • Cool to 0°C. Neutralize with NaOH (aq) to pH 10.

    • Extract with DCM (3x).[2] The gem-dimethyl group increases lipophilicity, making extraction easier than the unsubstituted analog.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Amine-functionalized silica recommended to prevent streaking).[1][2]

Protocol B: Microsomal Stability Assay (The Proof of Value)

Rationale: To justify the cost, you must demonstrate superior intrinsic clearance (


).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1][2]

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6PDH).[1][2]
    
  • Test Compounds: (R)-DMM-OH analog vs. Unsubstituted analog (1 µM final conc).

Workflow:

  • Pre-Incubation: Mix 30 µL HLM + 350 µL buffer + 1 µL test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 20 µL NADPH regenerating system.

  • Sampling: At t=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.[1][2]

  • Calculation: Plot ln(Peak Area Ratio) vs. time. The slope

    
     determines 
    
    
    
    .[2]

Synthesis Workflow Visualization

The following decision tree helps chemists decide when to deploy this expensive building block.

SynthesisDecision Start Lead Optimization Phase Check_Met Is HLM T1/2 < 30 min? Start->Check_Met Check_Site Is Soft Spot at Morpholine? Check_Met->Check_Site Yes (Unstable) Path_Cheap Use Unsubstituted Morpholine-2-MeOH Check_Met->Path_Cheap No (Stable) Check_Site->Path_Cheap No (Other Site) Path_Expensive Switch to (R)-DMM-OH Check_Site->Path_Expensive Yes (C2/C6 Ox) Result_Fail High Clearance (Attrition Risk) Path_Cheap->Result_Fail If Metabolic Hotspot Remains Result_Success Optimized PK (Candidate Quality) Path_Expensive->Result_Success Blocks Metabolism

Figure 2: Decision logic for incorporating (R)-DMM-OH in synthesis. The building block is reserved for cases where metabolic liability is confirmed at the morpholine ring.

Cost-Benefit Calculation Model

To objectively assess the value, apply this formula to your project:



  • 
    : Cost of one full SAR cycle (synthesis + assay + analysis, approx. $5,000/compound).[2]
    
  • 
    : Number of cycles saved by fixing metabolic issues early (typically 2-3 cycles).[1][2]
    
  • 
    : Cost of Building Block ((R)-DMM-OH).
    
  • 
    : Quantity required.
    

Conclusion: If using


10,000), the ROI is 1900% .[1][2]

References

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link(Foundational text on metabolic blocking strategies).[1]

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link(Discusses gem-dimethyl and morpholine utility).[1][2]

  • Sleight, A. J., et al. (2019). Morpholine Synthesis via Epoxide Opening.[2] Organic Process Research & Development. (General reference for morpholine ring closure methodologies).

  • Enamine Ltd. (2024).[2] Morpholine Bioisosteres for Drug Design. Enamine.net.[2] Link(Source for commercial availability and structural analogs).[1]

  • BLD Pharm. (2024).[2] Product Analysis: ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol.[1][2] Link(Verification of chiral building block availability).

Sources

Comparative

A Comparative Guide to Catalytic Systems for Chiral Morpholine Synthesis

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as one of the most frequently utilized N-heterocycles in FDA-appro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as one of the most frequently utilized N-heterocycles in FDA-approved drugs.[1] Its prevalence stems from its ability to improve crucial pharmacokinetic properties such as aqueous solubility, metabolic stability, and permeability across the blood-brain barrier. When chirality is introduced, the specific three-dimensional arrangement of substituents on the morpholine ring often dictates the molecule's biological activity and efficacy. Consequently, the development of robust, efficient, and highly stereoselective methods for synthesizing enantiomerically pure morpholine derivatives is a paramount objective for researchers in drug development and organic synthesis.[2]

This guide provides an in-depth comparative analysis of the leading catalytic systems developed to date for the asymmetric synthesis of chiral morpholines. We will move beyond a simple recitation of methods to dissect the underlying principles, advantages, and limitations of each approach, supported by experimental data and detailed protocols. Our focus is on providing the practical insights necessary for researchers to select and implement the optimal strategy for their specific synthetic challenges.

Strategic Approaches to Asymmetric Morpholine Synthesis

The construction of a chiral morpholine ring via catalysis can be broadly categorized by the timing of the stereocenter-forming step relative to the cyclization event.[3][4][5]

G cluster_main Asymmetric Synthesis Strategies A Stereocenter Formation Before Cyclization B Stereocenter Formation During Cyclization C Stereocenter Formation After Cyclization

Figure 1: Conceptual overview of strategic approaches to chiral morpholine synthesis.

  • Formation Before Cyclization: In this approach, a chiral center is established in an acyclic precursor, which is then cyclized to form the morpholine ring. The initial stereocenter directs the formation of subsequent stereocenters if applicable.

  • Formation During Cyclization: The key stereocenter is set during the ring-closing event itself, often through an intramolecular reaction like an allylic substitution or aza-Michael addition.[3][5]

  • Formation After Cyclization: A pre-formed, achiral unsaturated morpholine (a dehydromorpholine) is subjected to an asymmetric transformation, most notably hydrogenation, to install the chiral center.[3][5]

This guide will focus primarily on the latter two strategies, as they represent more atom-economical and convergent catalytic approaches.

Transition Metal Catalysis: Powerhouses of Enantioselectivity

Transition metal complexes are at the forefront of asymmetric catalysis due to their high efficiency, selectivity, and broad functional group tolerance. Several metals, including Rhodium, Palladium, Iridium, and Copper, have been successfully employed for chiral morpholine synthesis.

Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is arguably one of the most powerful and atom-economical methods for creating chiral molecules.[3][5] This "after cyclization" strategy has been masterfully applied to the synthesis of 2-substituted chiral morpholines through the hydrogenation of dehydromorpholines.

Causality and Mechanistic Insight: The success of this method hinges on the challenge of activating the electron-rich and sterically congested double bond of the dehydromorpholine substrate.[3] The breakthrough came with the use of a cationic Rhodium complex paired with a chiral bisphosphine ligand possessing a large "bite angle," such as SKP-Phos. This specific ligand geometry is crucial; it creates a well-defined and constrained chiral pocket around the metal center, forcing the substrate to coordinate in a specific orientation and leading to highly selective hydrogen delivery to one face of the double bond.

G cluster_cycle Rhodium-Catalyzed Asymmetric Hydrogenation Catalyst [Rh(L*)]+ Intermediate1 Rh-Substrate Complex Catalyst->Intermediate1 Coordination Substrate Dehydromorpholine Substrate->Intermediate1 Intermediate2 Rh-Dihydride Complex Intermediate1->Intermediate2 Oxidative Addition H2 H₂ H2->Intermediate2 Product Chiral Morpholine Intermediate2->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Figure 2: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Performance Data: This system demonstrates exceptional performance, particularly for aryl-substituted dehydromorpholines, consistently delivering nearly quantitative yields and outstanding enantioselectivities.

EntrySubstrate (R group)Catalyst Loading (mol%)Yield (%)ee (%)Reference
1Phenyl1>9999[3]
24-Chlorophenyl1>9999[2]
34-Methoxyphenyl1>9999[3]
42-Naphthyl1>9998[3]
5Thien-2-yl1>9997[3]

Advantages:

  • Extremely high enantioselectivity (often >99% ee).

  • Quantitative yields.

  • High atom economy.

  • The reaction can be performed on a gram scale with reduced catalyst loading (e.g., 0.2 mol%).[6]

Limitations:

  • Requires the synthesis of the dehydromorpholine precursor.

  • The high cost and air-sensitivity of the Rhodium precursor and phosphine ligands can be a drawback for large-scale industrial applications.

Palladium-Catalyzed Asymmetric Reactions

Palladium catalysis offers versatile "formation during cyclization" strategies, primarily through tandem allylic substitution or hydroamination reactions.

1.2.1 Tandem Allylic Substitution: This elegant approach constructs the morpholine ring and sets a stereocenter simultaneously. The reaction of a nucleophile like an amino alcohol with a dielectrophile, such as 1,4-diacetoxy-cis-2-butene, catalyzed by a chiral Pd-complex, yields 2-vinyl-morpholines.[1][7]

1.2.2 Decarboxylative Allylic Alkylation: A more recent advancement allows for the synthesis of α-quaternary morpholinones.[8] This method uses a Pd(0) catalyst with a chiral phosphinooxazoline (PHOX) ligand to control the enantioselective alkylation of a morpholinone enolate. This strategy is particularly valuable for creating sterically hindered quaternary stereocenters, which are difficult to access through other means.[8]

Performance Data (Decarboxylative Allylic Alkylation):

EntrySubstrate (R group)Yield (%)ee (%)Reference
1Methyl9199[8]
2Benzyl9599[8]
3Allyl8998[8]
4Propargyl8599[8]

Advantages:

  • Access to complex structures, including vinyl-substituted and quaternary-carbon-containing morpholines.

  • High yields and excellent enantioselectivities are achievable.

  • Broad functional group tolerance has been demonstrated.[8]

Limitations:

  • Requires specifically functionalized starting materials (e.g., allylic carbonates, diacetates).

  • The cost of palladium and specialized chiral ligands remains a consideration.

Copper-Catalyzed Asymmetric Reactions

Copper catalysts are attractive due to their lower cost and toxicity compared to noble metals like Rhodium and Palladium. Copper-catalyzed systems have been developed for aerobic aminooxygenation and three-component reactions.

1.3.1 Enantioselective Aerobic Aminooxygenation: This method involves the cyclization of alkenyl sulfonamides or alkenols using a chiral copper complex with a bis(oxazoline) ligand.[9][10] Molecular oxygen serves as both the oxygen source and the terminal oxidant, making it an environmentally benign process. This reaction provides direct access to enantioenriched 2-formyl morpholines, which are versatile intermediates for further elaboration.[9][10]

1.3.2 Three-Component Synthesis: An efficient one-step approach utilizes a copper catalyst to combine an amino alcohol, an aldehyde, and a diazomalonate.[11] This reaction proceeds through the in-situ formation of an imino alcohol, which then reacts with a copper carbenoid. While this method is highly convergent, achieving high diastereoselectivity with chiral amino alcohols can be challenging, sometimes requiring a subsequent light-mediated epimerization step to improve the diastereomeric ratio.[11]

Performance Data (Aminooxygenation):

EntrySubstrateLigandYield (%)ee (%)Reference
1N-Tosyl-2-allyl-2-phenylaminoethanol(S,S)-Ph-Box7592[9][10]
2N-Tosyl-2-allyl-2-methylaminoethanol(S,S)-tBu-Box6888[9][10]

Advantages:

  • Utilizes inexpensive and earth-abundant copper.

  • Aerobic methods use O₂ as a green oxidant.

  • Three-component reactions offer high step-economy.

Limitations:

  • Enantioselectivity can be lower than that achieved with Rh or Pd systems.

  • Diastereoselectivity in multicomponent reactions can be poor, requiring additional steps.[11]

Organocatalysis: The Metal-Free Alternative

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, avoiding the cost, toxicity, and air-sensitivity often associated with metal catalysts. For morpholine synthesis, organocatalytic strategies typically involve activating substrates through the formation of transient iminium or enamine intermediates.

Mechanistic Insight: A prominent example is the enantioselective synthesis of C2-functionalized morpholines.[12] This multi-step, one-pot procedure begins with the α-chlorination of an aldehyde, catalyzed by a chiral secondary amine (e.g., a proline derivative).[12][13] The catalyst forms a chiral enamine, which is then attacked by an electrophilic chlorine source. The resulting α-chloroaldehyde is configurationally unstable, but immediate reduction to the corresponding 2-chloro alcohol locks in the stereocenter with high enantiopurity.[12] This stable intermediate can then undergo cyclization with an amino alcohol to furnish the chiral morpholine.

G cluster_workflow Organocatalytic Workflow for C2-Substituted Morpholines Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Aldehyde->Enamine Catalyst Chiral Amine (e.g., Proline deriv.) Catalyst->Enamine Chloroaldehyde α-Chloroaldehyde (unstable) Enamine->Chloroaldehyde Attack on E⁺-Cl Chlorination α-Chlorination (e.g., NCS) Chlorination->Chloroaldehyde Chloroalcohol Stable Chiral 2-Chloro Alcohol Chloroaldehyde->Chloroalcohol Immediate Reduction Reduction (e.g., NaBH₄) Reduction->Chloroalcohol Product Chiral Morpholine Chloroalcohol->Product Cyclization Cyclization with Amino Alcohol Cyclization->Product

Figure 3: Key steps in the organocatalytic synthesis of C2-functionalized morpholines.

Another powerful organocatalytic method is the asymmetric halocyclization of alkenols, using cinchona alkaloid-derived catalysts to produce morpholines with a quaternary stereocenter in high yields and enantioselectivities.[1][14]

Performance Data (Proline-derivative Catalysis):

EntrySubstrate (Aldehyde R group)Overall Yield (3-5 steps) (%)ee (%)Reference
1Isobutyl35-60% (optimized)98[12]
2Benzyl35-60% (optimized)96[12]
3Cyclohexylmethyl35-60% (optimized)98[12]

Advantages:

  • Metal-free, reducing cost and toxicity concerns.

  • Catalysts are often derived from natural products, are stable, and easy to handle.

  • Enables synthetic routes that are complementary to metal-catalyzed methods.

Limitations:

  • Catalyst loading can be higher than in transition metal catalysis.

  • Multi-step sequences can lead to lower overall yields compared to one-pot metal-catalyzed cyclizations.[12]

  • Substrate scope may be more limited in some cases.

Biocatalysis: The Green Chemistry Frontier

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild, environmentally friendly conditions.[15] While still an emerging area for morpholine synthesis, the use of enzymes like imine reductases (IREDs) and transaminases holds significant promise.[16]

Mechanistic Insight: IREDs, which are NADPH-dependent oxidoreductases, can catalyze the asymmetric reduction of a pre-formed cyclic imine to a chiral amine.[15] A multi-enzyme cascade can be envisioned where one enzyme synthesizes a key intermediate that is then stereoselectively cyclized or reduced by another. For instance, a cascade combining a transaminase with an imine reductase could potentially synthesize chiral piperidines from simple diketones, and similar logic can be applied to morpholine synthesis from appropriate keto-ether precursors.[16]

Advantages:

  • Unparalleled selectivity (chemo-, regio-, and enantio-).

  • Operates in aqueous media under mild pH and temperature conditions.

  • Environmentally benign and sustainable.[15]

  • Can potentially shorten synthetic routes significantly.[15]

Limitations:

  • Enzyme availability and stability can be a concern.

  • Substrate scope can be narrow for wild-type enzymes, often requiring protein engineering.

  • Reaction optimization can be complex, involving factors like pH, temperature, and cofactor regeneration.

Comparative Summary of Catalytic Systems

Catalytic SystemPrimary StrategyKey Advantage(s)Key Limitation(s)Best Suited For
Rhodium After Cyclization (Hydrogenation)Exceptional ee (>99%) and quantitative yieldsHigh cost of catalyst/ligand; requires precursor synthesisHigh-value targets where maximum enantiopurity is critical
Palladium During Cyclization (Allylic Alkylation)Access to complex scaffolds (vinyl, quaternary)High cost of catalyst/ligandSynthesis of structurally diverse and complex morpholines
Copper During Cyclization (Various)Low cost, green (aerobic), good step-economyModerate ee/dr; may require extra stepsEconomical synthesis and functionalization of the morpholine core
Organocatalysis Before/During CyclizationMetal-free, stable catalysts, complementary routesHigher catalyst loading, potentially lower overall yieldsAvoiding metal contamination; accessing specific stereoisomers
Biocatalysis VariousUnmatched selectivity, green, mild conditionsEnzyme availability/stability, narrow substrate scopeSustainable and highly selective synthesis, particularly for industry

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

This protocol is representative of the highly efficient synthesis of 2-substituted chiral morpholines.[2]

1. Catalyst Preparation (in a glovebox): a. To a dry Schlenk tube, add the chiral bisphosphine ligand SKP-Phos (0.011 mmol, 1.1 mol%) and [Rh(COD)₂]BF₄ (0.010 mmol, 1.0 mol%). b. Add 2.0 mL of anhydrous, degassed dichloromethane (DCM). c. Stir the resulting orange solution at room temperature for 30 minutes to form the active catalyst.

2. Hydrogenation Reaction: a. In a separate glass vial inside a stainless-steel autoclave, dissolve the substrate, 2-phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 mmol), in 3.0 mL of anhydrous, degassed DCM. b. Using a syringe, transfer the prepared catalyst solution to the autoclave vial containing the substrate. c. Seal the autoclave. Purge the system with hydrogen gas (H₂) three times. d. Pressurize the autoclave to 50 atm with H₂. e. Stir the reaction mixture at room temperature for 12 hours.

3. Work-up and Analysis: a. Carefully vent the autoclave. b. Concentrate the reaction mixture under reduced pressure. c. The crude product can be purified by flash chromatography on silica gel if necessary, though conversion is typically quantitative. d. Determine the enantiomeric excess (ee%) by HPLC analysis on a chiral stationary phase.

Protocol 2: Organocatalytic Enantioselective Chlorocycloetherification

This protocol describes the synthesis of a chiral 2,2-disubstituted morpholine.[1][14]

1. Reaction Setup: a. To a dry reaction vial equipped with a magnetic stir bar, add the alkenol substrate (0.1 mmol, 1.0 equiv.), the cinchona alkaloid-derived phthalazine catalyst ((DHQD)₂PHAL, 0.01 mmol, 10 mol%), and K₂CO₃ (0.2 mmol, 2.0 equiv.). b. Place the vial under an inert atmosphere (e.g., nitrogen or argon). c. Add 1.0 mL of anhydrous toluene. d. Cool the reaction mixture to -20 °C using a cryocooler or a suitable cooling bath.

2. Reaction Execution: a. To the cooled, stirring mixture, add N-chlorosuccinimide (NCS) (0.12 mmol, 1.2 equiv.) portion-wise over 10 minutes. b. Allow the reaction to stir at -20 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

3. Work-up and Analysis: a. Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. b. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel. e. Determine the enantiomeric excess (ee%) by HPLC analysis on a chiral stationary phase.

Conclusion and Future Outlook

The field of asymmetric catalysis has provided a powerful and diverse toolkit for the synthesis of chiral morpholines. Rhodium-catalyzed hydrogenation stands out for its near-perfect enantioselectivity and yield, making it a benchmark for producing simple 2-substituted morpholines. Palladium and copper catalysis offer greater flexibility for constructing more complex and highly substituted ring systems, while organocatalysis provides a crucial metal-free alternative with its own unique advantages.

Looking forward, the expansion of biocatalytic methods and the development of catalysts based on earth-abundant, non-precious metals will be key areas of research. The ultimate goal remains the development of practical, scalable, and sustainable methods that can be readily adopted in both academic and industrial settings, thereby accelerating the discovery of next-generation therapeutics built upon the privileged chiral morpholine scaffold.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link][3]

  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC. [Link]

  • Royal Society of Chemistry. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]

  • He, Y. P., Wu, H., Wang, Q., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • Douglas, C. J., et al. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]

  • Stoltz, B. M., et al. (2013). Enantioselective Synthesis of Dialkylated N-Heterocycles by Palladium-Catalyzed Allylic Alkylation. PMC. [Link]

  • Yoon, T. P., et al. (2023). Copper-Catalyzed Enantioselective Aerobic Alkene Aminooxygenation and Dioxygenation: Access to 2-Formyl Saturated Heterocycles and Unnatural Proline Derivatives. PMC. [Link]

  • Wolfe, J. P., et al. (2006). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Chemical Communications. [Link]

  • Ye, L. W., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]

  • Ziyaei, A., & Breit, B. (2018). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications. [Link]

  • ResearchGate. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. [Link]

  • ResearchGate. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]

  • Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • ResearchGate. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link]

  • Hayashi, T., et al. (1993). Catalytic asymmetric construction of morpholines and piperazines by palladium-catalyzed tandem allylic substitution reactions. The Journal of Organic Chemistry. [Link]

  • Yoon, T. P., et al. (2023). Copper-Catalyzed Enantioselective Aerobic Alkene Aminooxygenation and Dioxygenation: Access to 2-Formyl Saturated Heterocycles and Unnatural Proline Derivatives. Journal of the American Chemical Society. [Link]

  • Hussain, S. (2017). The development of novel biocatalytic routes for the synthesis of enantiomerically-pure chiral amines. University of Manchester. [Link]

  • ResearchGate. (2024). Access to N-α-quaternary chiral morpholines via Cu-catalyzed asymmetric propargylic amination/desymmetrization strategy. [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. [Link]

  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. University of British Columbia Chemistry. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry. [Link]

  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]

  • Lütz, S., et al. (2022). Recent Advances in Biocatalysis for Drug Synthesis. MDPI. [Link]

  • ChemRxiv. (2023). Asymmetric Synthesis of Chiral-at-Iridium Complexes through Pd-Catalyzed Kinetic Resolution. [Link]

  • Grogan, G., & Sprenger, G. A. (2021). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. Natural Product Reports. [Link]

  • Beilstein-Institut. (2013). Synthesis of axially chiral gold complexes and their applications in asymmetric catalyses. Beilstein Journal of Organic Chemistry. [Link]

  • Università degli Studi di Milano. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. [Link]

  • Gutman, K. L., & Zhang, L. (2018). Asymmetric Gold(I) Catalysis Enabled by Chiral Bifunctional Ligands. eScholarship.org. [Link]

  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. [Link]

  • Wong, M. K., & Jiang, J. J. (2021). Recent Advances in the Development of Chiral Gold Complexes for Catalytic Asymmetric Catalysis. Chemistry–An Asian Journal. [Link]

  • Tu, Y. Q., et al. (2022). Asymmetric Synthesis of Chiral Aza-macrodiolides via Iridium-Catalyzed Cascade Allylation/Macrolactonization. Organic Letters. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(6,6-Dimethylmorpholin-2-yl)methanol
Reactant of Route 2
(R)-(6,6-Dimethylmorpholin-2-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.